Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMUXFNGAHWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The careful selection of versatile chemical building blocks is a critical determinant of success in this endeavor. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, a polysubstituted aromatic compound, has emerged as a significant intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical applications in drug discovery, with a focus on the underlying chemical principles that make it a valuable tool for researchers.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its effective and safe use in a laboratory setting. The key physicochemical data for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1012879-10-5 | [1] |
| Molecular Formula | C₁₀H₉BrFNO₄ | |
| Molecular Weight | 306.09 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95-98% | [1] |
| Storage Temperature | Room temperature | |
| InChI Key | DSQMUXFNGAHWPG-UHFFFAOYSA-N |
Safety Information:
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Strategic Approach
Part 1: Synthesis of the Precursor: 2-Bromo-5-fluoro-4-nitroaniline
The synthesis of 2-bromo-5-fluoro-4-nitroaniline is a critical first stage, and various methods have been reported in the patent literature.[2][3] A common strategy involves the nitration of a protected 2-bromo-5-fluoroaniline. The amino group is first protected to prevent unwanted side reactions and to direct the incoming nitro group to the desired position.
Experimental Protocol (Exemplary):
-
Protection of the Amino Group: 2-Bromo-5-fluoroaniline is reacted with an amino-protecting agent, such as acetic anhydride, to form the corresponding acetanilide.[3] This step is crucial to deactivate the amino group towards the harsh nitrating conditions and to direct the electrophilic substitution.
-
Nitration: The protected aniline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to introduce the nitro group at the position para to the amino group.[3]
-
Deprotection: The protecting group is subsequently removed by acid-catalyzed hydrolysis to yield the desired 2-bromo-5-fluoro-4-nitroaniline.[3]
Part 2: Conversion to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
With the precursor in hand, the next stage involves the introduction of the ethyl acetate moiety. This is typically achieved through a Sandmeyer-type reaction followed by a substitution reaction.
Experimental Protocol (Proposed):
-
Diazotization: 2-Bromo-5-fluoro-4-nitroaniline is treated with a solution of sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Iodination (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of potassium iodide to replace the diazonium group with an iodine atom, yielding 1-bromo-5-fluoro-2-iodo-4-nitrobenzene.
-
Substitution with Ethyl Bromoacetate: The resulting iodo-intermediate is then reacted with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) and a catalyst (e.g., copper iodide) in an appropriate solvent (e.g., DMF or acetonitrile) to afford Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from ethyl bromoacetate displaces the iodide.
Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies
The strategic placement of bromo, fluoro, and nitro groups, along with the ethyl acetate side chain, makes Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate a highly valuable intermediate in the synthesis of complex pharmaceutical agents.
Role as a Precursor to Substituted Anilines
A primary transformation of this compound involves the reduction of the nitro group to an amine.[4] This conversion is a gateway to a vast array of chemical modifications. The resulting aniline derivative can then be used in a variety of coupling reactions to build more complex molecular scaffolds.
Application in the Synthesis of Kinase Inhibitors
The bromo- and fluoro-substituted phenyl ring is a common motif in many kinase inhibitors.[5] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[5] This enables the exploration of the chemical space around the core structure to optimize interactions with the target kinase. The fluorine atom can enhance binding affinity and improve metabolic stability. The aniline derivative obtained after nitro reduction can participate in the formation of heterocyclic ring systems commonly found in kinase inhibitors, such as quinazolines and pyridopyrimidines.
Intermediate in the Synthesis of Tezacaftor
A notable application of the precursor, 2-bromo-5-fluoro-4-nitroaniline, is in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis.[2] This highlights the industrial relevance and importance of this chemical scaffold in the production of life-saving medicines.
Conclusion
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a strategically designed chemical intermediate with significant utility in modern drug discovery. Its synthesis, while multi-step, relies on well-established and scalable organic reactions. The unique combination of functional groups provides medicinal chemists with a versatile platform for the construction of complex and biologically active molecules, particularly in the realm of targeted therapies such as kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this valuable building block in the development of the next generation of pharmaceuticals.
References
- 2-Fluoro-5-Nitroaniline: A Versatile Research Compound - Virtual Museum. (URL: not available)
-
Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem. (URL: [Link])
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
- Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. (URL: not available)
- Innovations in Synthetic Route Design for Drug Discovery and Development - JOCPR. (URL: not available)
- CN103848706A - Synthesis method of substituted nitroaniline - Google P
-
2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem. (URL: [Link])
-
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC. (URL: [Link])
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (URL: [Link])
-
Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles - PubMed. (URL: [Link])
- Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (C9H7BrFNO4) - PubChemLite. (URL: not available)
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nit - Benchchem. (URL: not available)
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem. (URL: not available)
-
Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions | Domainex. (URL: [Link])
- Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (URL: not available)
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (URL: [Link])
-
EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (URL: [Link])
-
Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - ResearchGate. (URL: [Link])
-
Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores - ResearchGate. (URL: [Link])
- 1 Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene 2 Boracarboxyl
-
Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis | Semantic Scholar. (URL: [Link])
-
Bromonitromethane: A Versatile Reagent in Organic Synthesis - ResearchGate. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])
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- 1. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]
- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Executive Summary
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) represents a high-value "orthogonally functionalized" scaffold in modern drug discovery. Its structural utility lies in its three distinct reactive handles: a fluorine atom activated for nucleophilic aromatic substitution (
This guide provides a definitive breakdown of its physicochemical properties, with a specific focus on molecular weight analysis for mass spectrometry validation, alongside a detailed synthetic and reactivity profile.
Part 1: Molecular Identity & Physicochemical Properties
Exact Molecular Weight Profiling
For analytical validation (LC-MS/GC-MS), reliance on a single "average" molecular weight is insufficient due to the significant isotopic contribution of Bromine (
Formula:
| Isotope | Atomic Mass (Da) | Abundance | Contribution |
| Carbon-12 | 12.00000 | 98.93% | Backbone |
| Hydrogen-1 | 1.00783 | 99.98% | Backbone |
| Nitrogen-14 | 14.00307 | 99.63% | Nitro/Amine Precursor |
| Oxygen-16 | 15.99491 | 99.76% | Ester/Nitro |
| Fluorine-19 | 18.99840 | 100% | Monoisotopic |
| Bromine-79 | 78.91834 | 50.69% | M Peak |
| Bromine-81 | 80.91629 | 49.31% | M+2 Peak |
Calculated Mass Specifications
-
Average Molecular Weight: 306.09 g/mol (Used for stoichiometry)
-
Monoisotopic Mass (
): 304.970 g/mol (Target for High-Res MS) -
Isotopic Mass (
): 306.968 g/mol
Analytical Note: In Mass Spectrometry, this compound will present a characteristic 1:1 doublet pattern (M and M+2) separated by 2 Da, confirming the presence of a single bromine atom.
Solubility and Stability
-
Physical State: White to pale yellow crystalline solid.
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Ethyl Acetate, DCM). Sparingly soluble in water.
-
Stability: The ester linkage is susceptible to hydrolysis under strongly basic conditions (
). The benzylic position is relatively stable but can oxidize under forcing conditions.
Part 2: Synthetic Architecture
The synthesis of this scaffold typically follows an electrophilic aromatic substitution pathway, leveraging the directing effects of the existing halogens to regioselectively install the nitro group.
Primary Synthetic Route (Nitration Protocol)
The most robust industrial route involves the nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate .
Reaction Logic:
-
Substrate: Ethyl 2-(2-bromo-4-fluorophenyl)acetate.
-
Directing Effects:
-
Fluorine (C4): Strong ortho/para director.
-
Bromine (C2): Ortho/para director.
-
Alkyl Acetate (C1): Ortho/para director.
-
-
Regioselectivity: The position C5 is ortho to the strong directing Fluorine and para to the Bromine. This site is electronically most favorable for electrophilic attack by the nitronium ion (
).
Experimental Protocol (Standardized)
-
Reagents:
(Fuming), (Conc.), Precursor. -
Step 1: Dissolve Ethyl 2-(2-bromo-4-fluorophenyl)acetate (1.0 eq) in concentrated
at . -
Step 2: Dropwise addition of fuming
(1.05 eq) maintaining internal temp . Note: Temperature control is critical to prevent ester hydrolysis or over-nitration. -
Step 3: Stir for 1 hour at
. Monitor by TLC/HPLC. -
Step 4: Quench onto crushed ice. Extract with Ethyl Acetate.[1]
-
Step 5: Wash organic layer with saturated
to remove excess acid. -
Yield: Typically 85-95% after recrystallization (EtOH/Hexane).
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and the mass spectrometry logic described above.
Figure 1: Synthetic pathway via nitration and expected Mass Spectrometry isotopic envelope.
Part 3: Reactivity Profile & Drug Development Utility
This molecule is a "linchpin" intermediate. It is rarely the final drug but rather the scaffold upon which complex heterocycles (Indoles, Quinazolines, Benzimidazoles) are built.
The "Orthogonal" Reactivity Map
The molecule possesses three chemically distinct sites that can be modified independently (orthogonally).
-
Site A: Fluorine (C4) -
Handle-
Mechanism: The ortho-nitro group pulls electron density, activating the fluorine for displacement by amines or thiols.
-
Application: Introduction of solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors (e.g., Gefitinib/Afatinib analogs).
-
-
Site B: Nitro (C5) - Reductive Cyclization
-
Mechanism: Reduction of
to (using or ) followed by intramolecular cyclization with the ethyl acetate side chain. -
Application: Synthesis of 6-fluoro-oxindoles or indoles .
-
-
Site C: Bromine (C2) - Cross-Coupling
-
Mechanism: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Application: Bi-aryl formation to extend the pharmacophore into a hydrophobic pocket.
-
Workflow: Synthesis of Functionalized Oxindoles
A common application is the conversion of this ester into a substituted oxindole, a core structure in many tyrosine kinase inhibitors.
Figure 2: Downstream application logic converting the scaffold into a bioactive oxindole core.
References
-
Sigma-Aldrich. (2023). Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Specification & CAS 1012879-10-5.[2][3]
-
ChemicalBook. (2023). Synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate and related halogenated intermediates.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted phenylacetates.
-
ChemScene. (2023). Ethyl 2-bromo-2-(4-nitrophenyl)acetate and structural analogs.
Sources
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: Structural Analysis and Synthetic Utility
This guide details the chemical structure, synthesis, and critical utility of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5). It is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds.
Executive Summary
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a highly functionalized phenylacetic acid derivative serving as a linchpin intermediate in the synthesis of next-generation kinase inhibitors (e.g., Raf, IRAK, and EGFR inhibitors). Its unique 2-bromo-4-fluoro-5-nitro substitution pattern offers three distinct orthogonal handles for chemical diversification:
-
C4-Fluoro: Activated for regioselective Nucleophilic Aromatic Substitution (SNAr).
-
C2-Bromo: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C5-Nitro: A latent aniline precursor for amide coupling or heterocycle formation (e.g., benzimidazoles, quinazolines).
Chemical Structure & Properties[1][2]
The molecule features a tetrasubstituted benzene ring.[1] The steric and electronic interplay between the ortho-bromo and meta-nitro groups activates the para-fluorine, making this scaffold a "privileged structure" for fragment-based drug discovery.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate |
| CAS Number | 1012879-10-5 |
| Molecular Formula | C₁₀H₉BrFNO₄ |
| Molecular Weight | 306.09 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 68–72 °C (typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Hazards | Irritant (H315, H319, H335); Handle under inert atmosphere |
Synthetic Pathways (Upstream)
The synthesis relies on controlling the regiochemistry of electrophilic aromatic substitution. The most robust industrial route involves the nitration of the 2-bromo-4-fluoro precursor, where the directing effects of the fluorine (ortho/para) and bromine (ortho/para) reinforce substitution at the C5 position.
Protocol: Nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate
Note: This protocol is adapted from standard nitration procedures for deactivated aromatics [1, 2].
Reagents:
-
Precursor: Ethyl 2-(2-bromo-4-fluorophenyl)acetate (CAS 73225-44-2)[2][3][4]
-
Nitrating Agent: KNO₃ / conc. H₂SO₄ or Fuming HNO₃
-
Solvent: Dichloromethane (DCM) or neat H₂SO₄ (depending on scale)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Ethyl 2-(2-bromo-4-fluorophenyl)acetate in DCM at -10°C.
-
Addition: Dropwise add a pre-cooled mixture of HNO₃/H₂SO₄ (1.1 eq) while maintaining internal temperature < 0°C. Critical: Exotherms can lead to dinitration or hydrolysis of the ester.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Workup: Extract with DCM, wash with saturated NaHCO₃ (to remove acid), then brine. Dry over Na₂SO₄.[5][6][7]
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis targeting the C5-nitro position via directed electrophilic substitution.
Downstream Applications & Reactivity
This molecule is a "switchboard" intermediate. The order of operations is critical: usually, the C4-fluorine is displaced first (SNAr), followed by nitro reduction, and finally manipulation of the C2-bromo or ester groups.
A. Nucleophilic Aromatic Substitution (SNAr)
The C5-nitro group strongly withdraws electron density, activating the C4-fluorine.
-
Reaction: Displacement of F by primary or secondary amines (e.g., aniline derivatives, piperazines).
-
Conditions: DIPEA or K₂CO₃ in DMF/DMSO at 60–80°C.
-
Application: Installing the "hinge-binding" motif in kinase inhibitors [3].
B. Nitro Reduction & Cyclization
-
Reaction: Reduction of NO₂ to NH₂ using Fe/NH₄Cl or H₂/Pd-C.
-
Utility: The resulting aniline can cyclize with the ester side chain (to form oxindoles) or react with external electrophiles to build quinazolines or benzimidazoles.
C. Cross-Coupling (Suzuki/Buchwald)
-
Reaction: The C2-bromine remains intact during mild SNAr and reduction steps, allowing for late-stage diversification via Pd-catalyzed coupling.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity pathways allowing sequential functionalization.
Handling & Stability
-
Storage: Store at 2–8°C under argon. The ester is susceptible to hydrolysis in moist air.
-
Light Sensitivity: Protect from light due to the nitro-aromatic moiety (potential for photochemical degradation).
-
Safety: The compound is an alkylating agent precursor. Use double gloves and work in a fume hood.
References
-
Flynn, D. L., et al. (2013).[8] Pyridopyrimidine derivatives useful as Raf kinase inhibitors. WO Patent 2013/134252. Link
-
Regan, J., et al. (2000).[8] Aromatic compounds as IRAK inhibitors. European Patent EP 3350177 B1. Link
-
Advanced ChemBlocks. (2024). Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Data.Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. ETHYL 2-(2-BROMO-4-FLUOROPHENYL)ACETATE | 73225-44-2 [chemicalbook.com]
- 3. 2-bromo ethyl ammonium acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bromo ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2013134252A1 - 2-amino, 6 - phenyl substituted pyrido [2, 3 - d] pyrimidine derivatives useful as raf kinase inhibitors - Google Patents [patents.google.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Process Development Guide: Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
The following technical guide details the synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5). This document is structured for process chemists and researchers, focusing on route selection, critical process parameters (CPPs), and impurity control.
Executive Summary & Strategic Utility
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., KIT/PDGFRA inhibitors like Ripretinib analogs).[1] Its structural core—a poly-functionalized benzene ring—offers three distinct orthogonal handles for further elaboration:[1]
-
Ethyl Ester: Precursor for heterocycle formation (e.g., naphthyridones) or hydrolysis to the acid.
-
Nitro Group: Latent aniline functionality for urea formation or amide coupling.
-
Aryl Bromide: Handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide outlines the Direct Nitration Route , selected for its atom economy and scalability compared to de novo ring construction or long-chain homologation strategies.[1]
Retrosynthetic Analysis
The most logical disconnection relies on the late-stage introduction of the nitro group. The high electronegativity of the fluorine atom at the C4 position exerts a strong ortho-directing effect, which, combined with the steric blocking of the C3 position by the bromine, directs electrophilic aromatic substitution (
Figure 1: Retrosynthetic disconnection strategy utilizing the directing effects of the fluoro and bromo substituents.[1]
Route Selection: The Direct Nitration Protocol
Mechanistic Rationale
The nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate presents a regioselectivity challenge.[1]
-
Directing Groups:
- (C1): Weakly activating, ortho/para-directing.
- (C2): Deactivating, ortho/para-directing.[1]
- (C4): Deactivating (inductive) / Strongly Activating (Resonance), ortho/para-directing.
-
Site Analysis:
-
C3: Sterically crowded (sandwiched between Br and F). Unlikely.
-
C6: Ortho to alkyl, meta to F. Less favored.
-
C5: Ortho to F, para to alkyl. The strong resonance donation from Fluorine makes C5 the most electron-rich site available.
-
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-Bromo-4-fluorophenylacetic Acid
If starting from the commercially available acid.[1]
-
Charge: A reaction vessel is charged with 2-bromo-4-fluorophenylacetic acid (1.0 eq) and Ethanol (
, anhydrous). -
Catalyst: Add catalytic Sulfuric Acid (
, 0.1 eq) or Thionyl Chloride ( , 1.2 eq) dropwise at . -
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC/HPLC for disappearance of acid. -
Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash with sat.
(to remove unreacted acid) and brine. -
Yield: Expect >95% yield of Ethyl 2-(2-bromo-4-fluorophenyl)acetate as a clear oil.
Step 2: Regioselective Nitration (Critical Step)
Caution: Nitration of phenylacetates carries a risk of benzylic oxidation. Temperature control is paramount.
Reagents:
-
Substrate: Ethyl 2-(2-bromo-4-fluorophenyl)acetate (1.0 eq)[1]
-
Solvent: Conc. Sulfuric Acid (
, ) -
Nitrating Agent: Potassium Nitrate (
, 1.05 eq) or Fuming (1.05 eq).
Procedure:
-
Dissolution: Dissolve the ester substrate in concentrated
at to . Ensure complete dissolution. -
Addition: Add
portion-wise (solid) or (dropwise) over 30–60 minutes.-
Critical Process Parameter (CPP): Maintain internal temperature
. Exotherms can lead to benzylic oxidation (forming the alpha-keto ester) or dinitration.
-
-
Reaction: Stir at
for 1 hour, then allow to warm slowly to if conversion is slow. Monitor by HPLC. -
Quench: Pour the reaction mixture slowly onto crushed ice/water (
) with vigorous stirring. The product typically precipitates as a solid. -
Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes) to remove the minor C6-nitro isomer.
Analytical Profile & Quality Control
Expected Data
| Attribute | Specification | Notes |
| Appearance | White to pale yellow solid | Nitro compounds are often yellow.[1][2] |
| Molecular Weight | 306.09 g/mol | Formula: |
| H-6 (adjacent to nitro) will be significantly deshielded. | ||
| Regio-purity | Critical to ensure C5-nitro isomer.[1] |
Impurity Profile
-
Impurity A (Regioisomer): Ethyl 2-(2-bromo-4-fluoro-6-nitrophenyl)acetate.[1] Usually formed in <5% quantity due to weaker directing effects at C6.
-
Impurity B (Oxidation): Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)-2-oxoacetate.[1] Result of benzylic oxidation if temperature exceeds
during nitration. -
Impurity C (Hydrolysis): Free acid form, if quenching is too exothermic or aqueous wash is prolonged.
Process Flow Diagram
Figure 2: Linear process flow for the synthesis of the target ester.
Safety & Handling
-
Nitro Compounds: Potentially energetic. While this specific molecule is stable, standard precautions for handling nitro-aromatics should be observed.[1] Avoid heating the dry solid to decomposition.
-
Acid Waste: The nitration step generates highly acidic waste. Neutralize with lime or caustic soda before disposal.
-
Skin Sensitization: Halogenated nitro-aromatics are potential sensitizers.[1] Use full PPE (gloves, goggles, respirator).
References
-
Sigma-Aldrich. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Page. CAS 1012879-10-5.[1][3][4] Available at:
-
Deciphera Pharmaceuticals. Improved Processes for the Preparation of Ripretinib. WO/2023/122322.[5] (Describes related chemistry and intermediate handling). Available at:
-
Liljenberg, M., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration."[6] Journal of Molecular Modeling, 2017.[6] (Theoretical basis for regioselectivity).
-
ChemScene. Ethyl 2-bromo-2-(4-nitrophenyl)acetate Product Data. (Comparative structure analysis). Available at:
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 3. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]
- 4. ETHYL 2-(2-BROMO-4-FLUORO-5-NITROPHENYL)ACETATE | 1012879-10-5 [sigmaaldrich.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. semanticscholar.org [semanticscholar.org]
Spectroscopic data for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
[1][2]
Compound Overview & Significance
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) is a highly functionalized phenylacetic acid derivative. Its structural utility lies in the orthogonal reactivity of its substituents:
-
Bromine (C2): Facilitates Suzuki-Miyaura coupling or Buchwald-Hartwig amination for scaffold extension.
-
Fluorine (C4): Enables SNAr reactions, particularly with amines, to form indole or quinazoline cores.
-
Nitro (C5): Serves as a masked amine (via reduction) for subsequent cyclization.
-
Ethyl Ester: A versatile handle for hydrolysis or Claisen condensation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉BrFNO₄ |
| Molecular Weight | 306.09 g/mol (for ⁷⁹Br) |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthesis & Reaction Logic
The introduction of the nitro group at the C5 position is governed by the cooperative directing effects of the halogen substituents on the precursor, Ethyl 2-(2-bromo-4-fluorophenyl)acetate.
-
Fluorine (C4): Strong ortho/para director. Directs electrophiles to C3 and C5.
-
Bromine (C2): Ortho/para director. Directs to C5 (para) and C3 (ortho).
-
Alkyl Group (C1): Ortho/para director. Directs to C6.
Synthesis Workflow Diagram
Caption: Regioselective nitration pathway driven by cooperative halogen directing effects.
Spectroscopic Characterization
The following data represents the predicted high-fidelity spectroscopic profile based on substituent chemical shift effects (SCS) and coupling constants characteristic of tetrasubstituted benzene rings.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Logic |
| 8.25 | Doublet (d) | 1H | J₍H-F₎ ≈ 7.5 | Ar-H6 | Deshielded by -NO₂ (ortho) and -F (meta). |
| 7.45 | Doublet (d) | 1H | J₍H-F₎ ≈ 9.8 | Ar-H3 | Large ortho coupling to Fluorine. Shielded relative to H6 due to lack of ortho-NO₂. |
| 4.20 | Quartet (q) | 2H | J = 7.1 | -OCH₂- | Characteristic ethyl ester methylene. |
| 3.85 | Singlet (s) | 2H | - | Ar-CH₂- | Benzylic protons. May show slight broadening due to long-range coupling. |
| 1.28 | Triplet (t) | 3H | J = 7.1 | -CH₃ | Terminal methyl of the ethyl ester. |
Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ | Key Features: C-F Coupling
-
Carbonyl (C=O): ~170.0 ppm.
-
C-F (C4): ~155-160 ppm (Doublet, J₍C-F₎ ≈ 250 Hz).
-
C-NO₂ (C5): ~145 ppm (Doublet, J₍C-F₎ ≈ 15 Hz).
-
C-Br (C2): ~115 ppm (Doublet, J₍C-F₎ ≈ 25 Hz).
Infrared Spectroscopy (FT-IR)
-
1735 cm⁻¹: C=O Stretch (Ester).[1] Strong, sharp band.
-
1535 cm⁻¹: N-O Asymmetric Stretch (Nitro).
-
1350 cm⁻¹: N-O Symmetric Stretch (Nitro).
-
1100-1200 cm⁻¹: C-F Stretch.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization)
-
Isotopic Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion.
-
[M+H]⁺ (⁷⁹Br): 306.0
-
[M+H]⁺ (⁸¹Br): 308.0
-
-
Fragmentation: Loss of the ethyl group (-29) and nitro group (-46) are common fragmentation pathways.
Experimental Protocols
Protocol: Sample Preparation for NMR
To ensure high-resolution spectra without solvent suppression artifacts:
-
Mass: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual drying agents).
-
Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 is recommended due to the fluorine atom's effect on local magnetic susceptibility.
Protocol: HPLC Purity Assessment
System: Agilent 1200 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 210 nm (General).
-
Flow Rate: 1.0 mL/min.
References
-
Sigma-Aldrich. (n.d.). Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Sheet. Retrieved from [2][3]
-
PubChem. (2025).[1][4] Ethyl 2-bromo-2-(2-nitrophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [5]
-
BenchChem. (2025).[6] 2-Bromoacetamide synthesis and purification methods. Retrieved from
-
ChemRxiv. (2025). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from
Sources
- 1. 2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-(2-BROMO-4-FLUORO-5-NITROPHENYL)ACETATE | 1012879-10-5 [sigmaaldrich.com]
- 3. 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline | 1610471-69-6 [sigmaaldrich.com]
- 4. dextro,laevo-proline, 609-36-9 [thegoodscentscompany.com]
- 5. Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. As a crucial analytical technique in organic chemistry, ¹H NMR spectroscopy offers detailed information about the molecular structure of a compound. This document will delve into the theoretical prediction of the spectrum, the influence of various substituents on proton chemical shifts and coupling constants, a standard operating procedure for data acquisition, and a thorough interpretation of the spectral data.
Molecular Structure and Predicted ¹H NMR Spectral Features
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate possesses a complex substitution pattern on the phenyl ring, which significantly influences the chemical environment of each proton. Understanding these influences is key to accurately interpreting the ¹H NMR spectrum.
The molecule consists of two main fragments: the substituted phenyl ring and the ethyl acetate side chain.
-
Ethyl Acetate Group: This group will exhibit two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4).[1] The methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3). The methylene protons, being closer to the electronegative oxygen atom, will appear further downfield compared to the methyl protons.[1]
-
Benzylic Protons: The methylene protons of the acetate group (-CH₂-Ph) are adjacent to the substituted phenyl ring. These benzylic protons will appear as a singlet, as there are no adjacent protons to cause splitting. Their chemical shift will be influenced by the aromatic ring current and the substituents on the ring.
-
Aromatic Protons: The phenyl ring has two protons. Their chemical shifts and multiplicities will be determined by the electronic effects (inductive and resonance) of the bromo, fluoro, and nitro substituents, as well as their coupling to each other and to the fluorine atom.
-
Substituent Effects:
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deshields protons on the aromatic ring, causing their signals to shift downfield to higher ppm values.[2][3] This effect is most pronounced for protons ortho and para to the nitro group due to resonance.[4]
-
Bromine (-Br): As a halogen, bromine is an electron-withdrawing group through induction but can be a weak electron-donating group through resonance. Its overall effect is typically deshielding.[5][6] The deshielding effect of halogens on adjacent protons generally follows the order F > Cl > Br > I.[7][8]
-
Fluorine (-F): Fluorine is the most electronegative element and thus strongly electron-withdrawing via induction.[9] It will also couple with nearby protons, leading to additional splitting of their signals. The magnitude of this coupling (J-coupling) depends on the number of bonds separating the proton and the fluorine atom.
-
-
Theoretical ¹H NMR Spectrum Prediction
Based on the structural analysis, we can predict the approximate chemical shifts and multiplicities for each proton in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-3 | ~8.0 - 8.5 | Doublet of doublets (dd) or Doublet (d) | ³J(H-H), ⁴J(H-F) | 1H |
| H-6 | ~7.5 - 8.0 | Doublet of doublets (dd) or Doublet (d) | ³J(H-H), ⁵J(H-F) | 1H |
| -CH₂- (Benzylic) | ~3.8 - 4.2 | Singlet (s) | - | 2H |
| -O-CH₂- (Ethyl) | ~4.1 - 4.3 | Quartet (q) | ³J(H-H) ≈ 7 Hz | 2H |
| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | ³J(H-H) ≈ 7 Hz | 3H |
Rationale for Predictions:
-
Aromatic Protons (H-3 and H-6): The strong electron-withdrawing nature of the nitro group at C5 and the bromine at C2 will cause significant downfield shifts for both aromatic protons. H-3 is ortho to the nitro group and will likely be the most deshielded proton. H-6 is ortho to the bromine atom. The coupling between H-3 and H-6 will result in a doublet for each, with a typical ortho coupling constant of ~6-9 Hz.[10] Furthermore, coupling to the fluorine at C4 will introduce additional splitting. The coupling between fluorine and a proton three bonds away (³J(H-F)) is typically larger than a four-bond coupling (⁴J(H-F)). Therefore, H-3 will likely show a larger H-F coupling constant than H-6.
-
Benzylic Protons (-CH₂-Ph): The benzylic protons are adjacent to an electron-withdrawing aromatic ring, which will shift their signal downfield. A typical range for benzylic protons is 2.3-2.7 ppm, but the presence of multiple electron-withdrawing groups on the ring will likely shift this further downfield.[2]
-
Ethyl Protons (-O-CH₂-CH₃): The chemical shifts for the ethyl group are well-established. The methylene protons typically appear around 4.1 ppm and the methyl protons around 1.3 ppm.[11]
Experimental Protocol for ¹H NMR Data Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the standard procedure.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the complex aromatic region.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Sample Concentration: Weigh approximately 5-10 mg of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field. This is a critical step to obtain sharp, well-resolved peaks.
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient for a ¹H NMR spectrum.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to ensure it is flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons responsible for each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Visualization of Experimental Workflow and Molecular Couplings
// Aromatic Protons H3 [label="H-3"]; H6 [label="H-6"];
// Benzylic and Ethyl Protons CH2_benzyl [label="CH₂\n(benzyl)"]; O_CH2_ethyl [label="O-CH₂\n(ethyl)"]; CH3_ethyl [label="CH₃\n(ethyl)"];
// Heteroatom F [label="F", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges representing coupling H3 -- H6 [label="³J(H-H)", fontcolor="#202124", fontsize=10]; H3 -- F [label="⁴J(H-F)", fontcolor="#202124", fontsize=10, style=dashed]; H6 -- F [label="³J(H-F)", fontcolor="#202124", fontsize=10, style=dashed]; O_CH2_ethyl -- CH3_ethyl [label="³J(H-H)", fontcolor="#202124", fontsize=10]; } caption="Spin-spin coupling in the molecule."
Interpretation of the ¹H NMR Spectrum
A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton.
-
Ethyl Group: The characteristic quartet and triplet of the ethyl group will be readily identifiable. The integration of these signals should be in a 2:3 ratio. The coupling constant for both multiplets should be identical, typically around 7 Hz.
-
Benzylic Methylene Group: A singlet with an integration of 2H in the region of 3.8-4.2 ppm will correspond to the benzylic protons. Its downfield shift is a result of the deshielding effect of the substituted aromatic ring.
-
Aromatic Region: This region will be the most complex. The two aromatic protons will appear as two distinct multiplets.
-
H-3: This proton is expected to be the most downfield signal due to its ortho position relative to the strongly electron-withdrawing nitro group. It will likely appear as a doublet of doublets, being split by H-6 (ortho coupling, ³J ≈ 7-10 Hz) and the fluorine at C4 (meta coupling, ⁴J ≈ 1-3 Hz).[2][10]
-
H-6: This proton will also be downfield, influenced by the ortho bromine and the para nitro group. It will also likely be a doublet of doublets, split by H-3 (ortho coupling, ³J ≈ 7-10 Hz) and the fluorine at C4 (ortho coupling, ³J ≈ 7-10 Hz).[2][10] The H-F coupling for H-6 is expected to be larger than for H-3 due to the fewer number of bonds separating them.
-
By carefully analyzing the chemical shifts, integration values, and coupling patterns, a complete and accurate assignment of the ¹H NMR spectrum of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate can be achieved, providing critical confirmation of its molecular structure.
References
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph.
- Spectra of ethyl acet
- NMR Aromatic Proton Coupling: Doublet | PDF - Scribd.
- Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.
- Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. | Homework.Study.com.
- Problem 45 How can you use NMR spec... [FREE SOLUTION] | Vaia.
- NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl...
- Fluorine NMR.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC.
- Nitrobenzene HNMR splitting (simple explan
- Chemical Shift In NMR Spectroscopy - YouTube.
- C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- H NMR Spectroscopy.
- Protons on aromatic rings in NMR - Chemistry Stack Exchange.
Sources
- 1. homework.study.com [homework.study.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. biophysics.org [biophysics.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
¹³C NMR analysis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
A Deep Dive into the ¹³C NMR of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate[1]
Executive Summary
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) represents a class of highly functionalized aromatic intermediates critical in the synthesis of KRAS and EGFR inhibitors.[1] For the analytical chemist, this molecule presents a "perfect storm" of NMR challenges: a crowded aromatic ring, strong electron-withdrawing groups (EWGs), and the presence of a spin-active fluorine nucleus (¹⁹F).[2]
This guide provides a rigorous methodology for the ¹³C NMR analysis of this compound. It moves beyond simple peak picking to explore spin-spin coupling mechanics , substituent-induced chemical shift perturbations , and relaxation dynamics required for accurate quantitative analysis.[1][2]
The Molecule: Structural Breakdown & NMR Challenges
Before approaching the instrument, we must deconstruct the magnetic environment.[1][2] The molecule consists of a tetra-substituted benzene ring linked to an ethyl acetate side chain.[1][3]
| Position | Substituent | Electronic Effect | ¹³C NMR Impact |
| C-F (Pos 4) | Fluorine | Inductive withdrawal (-I), Resonance donation (+R) | Huge Deshielding (~160 ppm) + Large ¹J coupling (~250 Hz).[2] |
| C-NO₂ (Pos 5) | Nitro | Strong Inductive/Resonance withdrawal (-I, -R) | Deshielding (~145 ppm).[2] Slow relaxation (quaternary). |
| C-Br (Pos 2) | Bromine | Inductive withdrawal (-I), Heavy Atom Effect | Shielding (Heavy atom effect often pushes C-Br upfield to ~110-120 ppm).[2] |
| Side Chain | Ethyl Acetate | Standard Aliphatic | Diagnostic carbonyl (~170 ppm) and ethyl patterns.[1][2] |
The "F-Factor": The ¹⁹F nucleus (100% natural abundance, spin ½) will split carbon signals.[1][2] This is not an impurity; it is the primary tool for assignment.[1][2]
-
Ipso (C4): Doublet (¹J_CF ~250 Hz)
-
Ortho (C3, C5): Doublet (²J_CF ~20-25 Hz)
-
Meta (C2, C6): Doublet (³J_CF ~3-10 Hz)
Experimental Protocol: The "Quaternary" Problem
Standard ¹³C protocols often fail with this molecule because the quaternary carbons (C-Br, C-NO₂, C-F, C-Alkyl) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE).[2]
Recommended Acquisition Parameters
To ensure all peaks appear and integration is reliable, use the following "Quantitative ¹³C" setup:
-
Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor, but CDCl₃ provides sharper resolution for J-coupling).[1][2]
-
Pulse Sequence: zgig (Inverse gated decoupling).[1][2] This suppresses NOE to ensure accurate integration, though it sacrifices signal-to-noise (S/N).[1][2]
-
Relaxation Delay (D1): 5–10 seconds . (Standard is 1-2s).[1][2]
-
Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [Cr(acac)₃] (0.05 M).[1][2]
Spectral Analysis & Assignment Logic
4.1 The Aliphatic Region (10 – 70 ppm)
This region confirms the ethyl acetate tail.[1][2] It is generally free of fluorine coupling (distance > 4 bonds).[1][2]
-
~41.5 ppm: Benzylic CH₂ .[1][2] This carbon is attached to the aromatic ring (C1) and the carbonyl.[1][2] It may show a faint doublet (⁴J_CF ~1-2 Hz) but often appears as a singlet.[1][2]
-
~61.5 ppm: OCH₂ (Ethyl methylene).[1][2] Deshielded by the oxygen atom.[1][2]
4.2 The Carbonyl Region (165 – 175 ppm)[2]
-
~169.5 ppm: C=O (Ester) .[1][2][3] Typical ester shift.[1][2] Usually a singlet, as it is 5 bonds away from the fluorine.[1][2]
4.3 The Aromatic Region (110 – 165 ppm): The "Forest of Doublets"
This is the critical quality control region.[1][2] You will not see single peaks; you will see doublets due to ¹⁹F coupling.[1][2]
Predicted Shifts & Coupling Constants:
| Carbon Assignment | Approx. Shift (δ) | Multiplicity | Coupling Constant (J_CF) | Logic |
| C4 (C-F) | 158.0 ppm | Doublet | ¹J ≈ 255 Hz | Distinctive wide doublet.[1] Center of the doublet is the chemical shift.[1][2] |
| C5 (C-NO₂) | 146.0 ppm | Doublet | ²J ≈ 15-20 Hz | Deshielded by NO₂ and ortho to F. |
| C1 (C-CH₂) | 135.5 ppm | Doublet | ⁴J ≈ 3 Hz | Para to F. Coupling is small or unresolved.[1][2] |
| C3 (C-H) | 128.0 ppm | Doublet | ²J ≈ 25 Hz | Ortho to F. Large splitting for a protonated carbon.[1][2] |
| C6 (C-H) | 120.5 ppm | Doublet | ³J ≈ 8 Hz | Meta to F. |
| C2 (C-Br) | 115.0 ppm | Doublet | ³J ≈ 8 Hz | Shielded by heavy atom (Br).[1][2] Meta to F. |
Analyst Note: Do not confuse the C4 doublet (separated by ~60 ppm on a 500 MHz instrument) for two different impurities. Calculate the center point: (Peak A + Peak B) / 2.[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision process for validating the compound's structure based on spectral data.
Figure 1: Analytical workflow for structural verification of fluorinated nitro-aromatics.
Troubleshooting Common Artifacts
6.1 "Missing" Peaks[1][2]
-
Symptom: You count only 8 or 9 carbons instead of 10.
-
Cause: The C-Br (C2) or C-NO₂ (C5) carbons are quaternary and have long relaxation times.[2]
-
Solution: Increase D1 to 10s or add Cr(acac)₃. Do not assume the reaction failed until you rule out relaxation dynamics.[1][2]
6.2 "Extra" Peaks[1][2]
-
Symptom: Small peaks appearing near the base of major aromatic signals.[1][2]
-
Cause: Rotamers (rare for this specific molecule) or, more likely, Regioisomers .[1][2]
-
Diagnosis: In nitration reactions, the nitro group might attach at the C3 position instead of C5.[1][2] Check the coupling constants of the protonated carbons. If the nitro is at C3, the C-F coupling patterns will change drastically due to symmetry alterations.[1][2]
6.3 Integration Errors
-
Symptom: The carbonyl peak integrates to 1.0, but the aromatic C-H peaks integrate to 0.6.[1][2]
-
Cause: NOE enhancement is affecting protonated carbons (C3, C6) but not quaternary ones.[1][2]
-
Solution: Use Inverse Gated Decoupling (zgig) to suppress NOE.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-bromo-2-(2-nitrophenyl)acetate (Analogous Structure). [Link][1][2]
-
Royal Society of Chemistry. ¹³C NMR Studies of Fluorinated Aromatic Compounds: ¹³C–¹⁹F Coupling Constants. J. Chem. Soc., Perkin Trans.[1][2] 2. [Link]
-
University of Wisconsin-Madison. ¹³C NMR Chemical Shift Table and Substituent Effects. [Link]
Sources
Technical Guide: Infrared Spectroscopy of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Executive Summary
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) is a critical halogenated aromatic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib and related EGFR inhibitors). Its structural integrity is defined by a tetrasubstituted benzene ring featuring electrophilic (nitro), lipophilic (bromo), and metabolic-blocking (fluoro) moieties.
This guide provides an authoritative framework for the Infrared (IR) spectroscopic validation of this compound. Unlike simple organic solvents, the steric crowding and electronic push-pull effects of the 2-bromo-4-fluoro-5-nitro motif induce specific vibrational shifts that serve as definitive identity markers. This document outlines the theoretical assignments, experimental protocols, and failure mode analysis required for GMP-compliant characterization.
Molecular Architecture & Vibrational Logic
To accurately interpret the IR spectrum, one must first understand the electronic environment of the vibrating bonds. The molecule consists of two distinct domains: the polar aromatic core and the flexible ester tail .
Structural Visualization & Logic Flow
The following diagram illustrates the connectivity and the key functional groups that will generate diagnostic IR signals.
Figure 1: Structural connectivity and predicted vibrational hotspots for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
Mechanistic Insight: The "Insulation" Effect
A critical distinction in this molecule is the methylene spacer (
-
Consequence: Unlike benzoate esters (where the C=O is conjugated to the ring), this phenylacetate derivative lacks direct conjugation.
-
Spectral Impact: The carbonyl stretch will appear at a higher frequency (typical of aliphatic esters, ~1735-1750 cm⁻¹) rather than the lower frequency of conjugated benzoates (~1715-1725 cm⁻¹). This is a key purity check against oxidized byproducts.
Theoretical IR Assignment & Acceptance Criteria
Since specific reference spectra for proprietary intermediates are often paywalled, validation relies on First Principles Assignment . The table below synthesizes data from analogous nitro-halo-aromatics and standard correlation charts (NIST, Sigma-Aldrich).
Diagnostic Peak Table
| Functional Group | Mode of Vibration | Expected Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Ester C=O | Stretching | 1735 – 1750 | Strong | Primary ID. Confirm absence of conjugation. |
| Nitro ( | Asymmetric Stretch | 1530 – 1550 | Strong | Primary ID. Shifted higher due to F/Br electron withdrawal. |
| Nitro ( | Symmetric Stretch | 1340 – 1360 | Strong | Confirmatory doublet with asymmetric peak. |
| Aromatic Ring | C=C Stretching | 1480 – 1600 | Medium | Multiple bands; often obscured by |
| C-F Bond | Aryl-F Stretching | 1200 – 1250 | Strong | Broad/Strong. Overlaps with C-O ester stretch. |
| C-O-C (Ester) | Stretching | 1150 – 1200 | Strong | "Fingerprint" for the ester functionality. |
| C-H (Aromatic) | Out-of-plane bend | 800 – 900 | Medium | Specific to substitution pattern (isolated H's). |
| C-Br Bond | Stretching | 500 – 700 | Med/Weak | Far fingerprint region. Hard to detect in some ATR crystals. |
Impurity Markers (The "Red Flags")
During synthesis (typically via nucleophilic substitution or nitration), specific impurities may persist.
-
Hydrolyzed Acid (Parent Acid): Broad -OH stretch (2500–3300 cm⁻¹) and a shifted C=O (~1700–1720 cm⁻¹ due to dimerization).
-
Un-nitrated Precursor: Absence of the strong 1530/1350 cm⁻¹ doublets.
-
Water: Broad hump centered at 3400 cm⁻¹.
Experimental Protocol: ATR-FTIR Acquisition
Methodology: Attenuated Total Reflectance (ATR) is the preferred method for this solid intermediate due to its speed and lack of sample preparation artifacts (e.g., moisture absorption in KBr pellets).
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 to 32 scans (sufficient for high S/N ratio).
-
Range: 4000 – 600 cm⁻¹ (Standard) or 4000 – 400 cm⁻¹ (if C-Br confirmation is required).
Step-by-Step Workflow
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR acquisition.
Protocol Nuances (Expertise)
-
Pressure Application: Because the compound is a solid (likely crystalline powder), high pressure is required to ensure good contact with the ATR crystal. Poor contact results in weak peaks and a noisy baseline.
-
Crystal Cleaning: Use Isopropanol rather than Acetone. Acetone residues can evaporate during the background scan but re-deposit or outgas, causing "ghost" carbonyl peaks around 1715 cm⁻¹ that mimic impurities.
Data Interpretation & Validation
The "Fingerprint" Validation
To declare the sample "Conforming," the spectrum must exhibit the Triad of Identity :
-
Carbonyl Integrity: A sharp band at 1740 ± 10 cm⁻¹ .
-
Failure Mode: If split or broadened significantly, suspect hydrolysis (acid impurity).
-
-
Nitro Signature: Distinct bands at ~1535 cm⁻¹ and ~1350 cm⁻¹ .
-
Failure Mode: If absent, the nitration step failed.
-
-
Halogen Influence: A complex, intense region between 1000–1300 cm⁻¹ (C-F + C-O).
-
Note: Do not attempt to assign every peak in this region; look for the pattern's consistency with the reference standard.
-
Common Artifacts
-
CO₂ Doublet (2300–2400 cm⁻¹): Atmospheric CO₂. This is not a sample impurity but indicates a change in the room's air between background and sample scans. It can be ignored or corrected via software.
-
Baseline Slope: Often caused by scattering from large particle sizes. If the baseline slopes heavily (low T% at 4000 cm⁻¹, high T% at 600 cm⁻¹), grind the sample into a finer powder and re-scan.
References
-
Sigma-Aldrich. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Sheet (CAS 1012879-10-5).Link
-
NIST Chemistry WebBook. Infrared Spectrum of Ethyl 4-nitrophenylacetate (Analogous Structure). National Institute of Standards and Technology. Link
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Standard reference for functional group assignments).
-
ChemRxiv. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (Provides analogous IR data for fluoro/bromo phenyl acetates). Link
-
PubChem. 2-(2-Bromo-4-nitrophenyl)acetic acid (Parent Acid Data). National Library of Medicine. Link
Safety and handling of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS No: 1012879-10-5). As a substituted phenylacetate, this compound is a valuable intermediate in medicinal chemistry and organic synthesis. Its molecular structure, featuring a brominated, fluorinated, and nitrated aromatic ring, imparts specific reactivity and associated hazards that necessitate rigorous safety protocols. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a solid at room temperature, typically appearing as a white to yellow substance. Its structural complexity influences its reactivity and interactions, making it a key building block in the synthesis of more complex molecules, likely in the pharmaceutical and agrochemical industries.[1]
| Identifier | Value |
| IUPAC Name | ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate[2] |
| CAS Number | 1012879-10-5[2] |
| Molecular Formula | C₁₀H₉BrFNO₄ |
| Molecular Weight | 306.09 g/mol [2] |
| Physical Form | White to Yellow Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Room temperature |
Hazard Identification and GHS Classification
The primary hazards associated with this compound stem from its potential to cause irritation and its presumed toxicity upon ingestion, inhalation, or skin contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] | ||
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] |
The hazard profile is dictated by the functional groups present. The bromo- and nitro- substituents on the aromatic ring, combined with the acetate moiety, create a molecule that can act as an irritant and is likely to be toxic. The causality is clear: such electrophilic and reactive structures can interact non-specifically with biological macromolecules (proteins, DNA), leading to cellular disruption and irritation.
Logical Relationship of Hazards and Required Controls
This diagram illustrates the direct link between the identified chemical hazards and the necessary control measures.
Caption: Relationship between hazards and control measures.
Safe Handling and Exposure Control
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and strict handling protocols, is essential.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The fume hood provides containment, preventing the inhalation of any fine dust or powder and protecting the researcher from splashes. All weighing, transferring, and reaction setup operations must be performed within the fume hood.[4][5]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin and eye contact.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[6] | Protects against dust particles and accidental splashes from solvents during reaction setup. |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a chemical barrier against skin contact. Double-gloving is recommended for extended operations. |
| Skin Protection | A flame-retardant laboratory coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | Not typically required if work is conducted in a fume hood. | If a fume hood is unavailable or fails, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. |
Safe Handling Workflow
This workflow diagram outlines the mandatory steps for safely handling the compound from retrieval to use.
Caption: Standard workflow for handling the chemical.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3] The storage temperature should be ambient room temperature.
-
Container: Keep the container tightly closed to prevent moisture absorption and potential hydrolysis.[3][5]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7] These substances can induce vigorous or explosive reactions. Bromine-containing compounds can react violently with easily oxidized materials.[8]
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.
-
If Inhaled (H335): Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[3]
-
On Skin (H315): Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.
-
In Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
-
If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]
Accidental Release and Spill Cleanup
A spill of this solid compound requires a calm and methodical response to prevent wider contamination and exposure.
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain: Prevent the powder from spreading.
-
Clean-up: Gently sweep or scoop the solid material into a suitable container for hazardous waste. Avoid creating dust. Use an inert absorbent material like sand or vermiculite for any dissolved spills.[4][10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Dispose: Seal the container with the collected waste and label it clearly for disposal.
Spill Response Workflow Diagram
Caption: Step-by-step procedure for spill response.
Disposal Considerations
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and any contaminated materials must be treated as hazardous waste.
-
Method: Disposal must be handled by a licensed professional waste disposal service.[11] The preferred method for halogenated organic compounds is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting acidic gases (HBr, HF).[11]
-
Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[10][12] Do not dispose of this chemical down the drain or in regular trash.[12]
Reactivity and Synthesis Insights
This compound is a key intermediate, and understanding its synthesis provides context for its reactivity. It is likely synthesized via a nucleophilic substitution reaction, where a corresponding phenoxide is alkylated with an ethyl haloacetate, such as ethyl bromoacetate.[1][13]
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents, acids, and bases.[7] The nitro group can be reduced, and the bromine atom can participate in various coupling reactions.
-
Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7]
Conclusion
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a valuable research chemical whose safe use is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and robust handling and disposal procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. The causality between its chemical structure and its hazardous properties should always inform the experimental design and safety assessment.
References
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
-
Archean Chemical Industries. SAFETY DATA SHEET - Bromine. [Link]
-
Covestro. SAFETY DATA SHEET. [Link]
-
National Research Council. LCSS: BROMINE. [Link]
-
PENTA. Bromine - SAFETY DATA SHEET. [Link]
-
NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [Link]
-
Indian Academy of Sciences. Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]
Sources
- 1. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 2. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. LCSS: BROMINE [web.stanford.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
Storage Conditions for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Technical Guide
Part 1: Executive Summary & Critical Parameters
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) is a highly functionalized phenylacetic acid derivative commonly employed as an intermediate in the synthesis of indole-based kinase inhibitors and other heterocyclic pharmaceutical scaffolds. Its structural complexity—featuring a labile ethyl ester, a nitro group, and multiple halogen substituents—dictates a rigorous storage protocol to prevent hydrolysis, photochemical degradation, and radical-mediated dehalogenation.
Quick Reference: Optimal Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermodynamic hydrolysis and inhibits potential nitro-group redox reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents moisture ingress (hydrolysis risk) and oxidative degradation. |
| Light Exposure | Strictly Dark (Amber Glass/Foil) | Nitro and bromo-aryl motifs are susceptible to photo-induced radical degradation. |
| Physical State | Solid (White to Yellow Crystalline) | Melting Point: 130–135°C. Keep solid to minimize surface area for reactivity. |
| Desiccation | Required | The ester moiety is moisture-sensitive; hydrolysis yields the corresponding carboxylic acid. |
Part 2: Chemical Profile & Stability Analysis
To understand how to store this compound, one must understand why it degrades. The molecule contains three distinct vectors of instability:
-
The Ethyl Ester Linkage: This is the primary point of failure. In the presence of ambient moisture and trace acidity (which can be generated by slow dehalogenation), the ester undergoes hydrolysis to form 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid and ethanol. This reaction is autocatalytic.
-
The Nitro-Aryl Moiety: Nitro groups are electron-withdrawing, activating the ring but also rendering the compound susceptible to photoreduction or rearrangement under intense UV/visible light.
-
The Carbon-Bromine Bond: While relatively stable, aryl bromides can undergo homolytic cleavage under UV irradiation, generating radical species that lead to complex polymerization or debromination byproducts.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risk: moisture-driven hydrolysis.
Figure 1: The primary degradation pathway is hydrolysis of the ethyl ester, catalyzed by moisture and heat.
Part 3: Comprehensive Storage Protocol
This protocol is designed to ensure >98% purity retention over 12+ months.
Primary Containment
-
Vial Type: Use Amber Borosilicate Glass (Type I) vials with Teflon-lined (PTFE) screw caps. The amber glass filters UV radiation, protecting the nitro/bromo groups.
-
Seal Integrity: Parafilm is insufficient for long-term storage. Use PTFE tape wrapped clockwise (with the thread) around the cap junction to create a secondary gas barrier.
Environmental Control
-
Temperature: Store at 2–8°C . While some suppliers ship at room temperature for short durations, long-term stability requires refrigeration to arrest hydrolysis kinetics.
-
Atmosphere: Upon initial opening, the headspace must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid.
Secondary Containment (The "Double-Dry" System)
Do not rely solely on the refrigerator's humidity control.
-
Place the primary vial inside a secondary jar or resealable barrier bag (e.g., Mylar).
-
Include a desiccant packet (Silica gel or Molecular Sieves) inside this secondary container.
-
Include an oxygen scavenger if storing for >6 months to prevent oxidative yellowing of the nitro group.
Part 4: Handling & Re-Qualification Workflow
Improper handling during retrieval is the most common cause of batch failure. Condensation is the enemy.
Thawing and Usage Protocol
-
Equilibration: Remove the vial from the refrigerator and let it sit at room temperature for 30–45 minutes before opening.
-
Why? Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic solid/ester.
-
-
Sampling: Use a clean, anti-static spatula. Do not return unused powder to the stock vial if it has been exposed to air for >10 minutes.
-
Re-Sealing: Wipe the threads of the vial with a Kimwipe to ensure no particles compromise the seal. Purge with inert gas before recapping.
Quality Assurance: Re-Assay Criteria
Before using this intermediate in critical GMP steps or expensive couplings, verify purity if the batch is older than 6 months.
| Test | Method | Acceptance Criteria |
| Identity/Purity | 1H-NMR (CDCl3) | Check for disappearance of ethyl quartet (~4.2 ppm) and appearance of broad acid peak (>10 ppm). |
| Appearance | Visual Inspection | Material should be White to Pale Yellow. Dark Orange/Brown indicates significant photo-degradation. |
| Moisture | Karl Fischer (KF) | < 0.5% w/w water content. |
Workflow Visualization: The "Thaw-Use-Store" Cycle
Figure 2: Correct handling workflow to prevent condensation-induced hydrolysis.
Part 5: Safety & Disposal[1][2][3]
-
Hazards: This compound is an irritant (Skin/Eye/Respiratory).[1][2] The nitro group adds a potential risk of energetic decomposition if heated rapidly under confinement, though it is generally stable up to its melting point (130°C).
-
Incompatibility: Strictly avoid contact with Strong Bases (NaOH, KOH, Amines) during storage. Bases will rapidly hydrolyze the ester and may cause nucleophilic aromatic substitution at the fluoro-position.
-
Disposal: Dispose of as halogenated organic waste. Do not mix with oxidizers.
References
-
ChemScene. (2026).[1] Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate - Product Analysis and Storage. Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. Retrieved from
-
Thermo Fisher Scientific. (2025). Handling of Moisture Sensitive Phenylacetic Esters. Retrieved from
-
PubChem. (2026). Compound Summary: Ethyl 2-bromo-2-(2-nitrophenyl)acetate (Analogous Stability Data). Retrieved from
Sources
Methodological & Application
Application Note: Strategic Utilization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate in Organic Synthesis
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists involved in the synthesis of heterocyclic scaffolds, specifically for kinase inhibitor development.
Part 1: Executive Summary & Strategic Utility
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a high-value, poly-functionalized building block designed for the precision synthesis of 6-fluoro-5-substituted oxindoles and indoles . Its unique substitution pattern—featuring a bromine atom ortho to the acetate side chain and a fluorine atom ortho to a nitro group—offers orthogonal reactivity handles that allow for chemoselective transformations.
Core Applications
-
Oxindole Scaffolds: It serves as a direct precursor to 6-fluoro-5-nitrooxindole (and subsequently 5-amino-6-fluorooxindole ), a privileged pharmacophore found in multi-targeted tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Sunitinib or Surufatinib analogs).
-
Indole Synthesis: Via palladium-catalyzed annulation strategies (e.g., intramolecular Heck or Buchwald-Hartwig cyclization).
-
SNAr Diversification: The fluorine atom, activated by the adjacent nitro group, allows for late-stage introduction of nucleophiles (amines, alkoxides) if the oxindole core is preserved.
Part 2: Chemical Profile & Reactivity Analysis
The versatility of this compound stems from the "Reactivity Triad" of its substituents. Understanding the hierarchy of reactivity is critical for successful protocol design.
| Substituent | Position | Reactivity Mode | Activation / Causality |
| Bromine (-Br) | C2 (ortho) | Pd-Catalyzed Coupling | Highly reactive in Buchwald-Hartwig aminations or Suzuki couplings. Positioned perfectly for cyclization with the C1-acetate to form a 5-membered fused ring. |
| Fluorine (-F) | C4 | SNAr (Nucleophilic Substitution) | Activated by the ortho-Nitro group (at C5). Susceptible to displacement by strong nucleophiles. Critical Note: Pd-catalysis is preferred for the Br-site to avoid unwanted displacement of this F-atom. |
| Nitro (-NO₂) | C5 | Reduction / Activation | Activates the C4-F for SNAr. Serves as a "masked" amine for future urea/amide formation in drug design. |
| Acetate (-CH₂COOEt) | C1 | Electrophile (Cyclization) | The ester carbonyl acts as the "trap" for the nucleophile introduced at C2, facilitating ring closure. |
The Regioselectivity Challenge
-
Risk: Using harsh basic conditions (e.g., NaH, high heat) with amines can lead to competitive SNAr at the C4-Fluorine position rather than the desired C2-Bromine displacement.
-
Solution: Utilize Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig conditions). Palladium inserts selectively into the C-Br bond, leaving the C-F bond intact, ensuring the correct isomer is formed.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 6-Fluoro-5-nitrooxindole
Objective: To convert the acyclic ester into the bicyclic oxindole core while preserving the fluorine and nitro substituents.
Mechanism & Logic
This protocol uses a "One-Pot, Two-Step" sequence:
-
Pd-Catalyzed Amination: An ammonia surrogate (Benzophenone imine) or simple ammonia source displaces the Bromine.
-
Intramolecular Cyclization: The newly formed amine spontaneously (or with acid workup) attacks the pendant ester to close the ring.
Materials
-
Substrate: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: Xantphos (5-10 mol%) – Selected for its wide bite angle, promoting reductive elimination.
-
Amine Source: Benzophenone imine (1.2 equiv) – Preferred over ammonia gas for stoichiometry control.
-
Base: Cs₂CO₃ (2.0 equiv) – Dry, finely ground.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
-
Hydrolysis Reagent: 2M HCl / THF.
Step-by-Step Methodology
-
Setup: In a glovebox or under Argon, charge a sealable reaction vial with the substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate) and Benzophenone imine.
-
Coupling: Seal the vial and heat to 100°C for 12–16 hours .
-
Checkpoint: Monitor by TLC/LCMS. The starting bromide should disappear. The intermediate (imine) may be visible.
-
-
Hydrolysis/Cyclization: Cool the mixture to room temperature. Add 2M HCl (excess) and THF (1:1 ratio with dioxane). Stir at room temperature for 2 hours.
-
Logic: Acid hydrolyzes the benzophenone imine to the free aniline, which then cyclizes onto the ester (releasing ethanol) to form the oxindole.
-
-
Workup: Dilute with Ethyl Acetate and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Triturate the solid with cold diethyl ether or purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Product: 6-Fluoro-5-nitroindolin-2-one (Yellow/Orange solid).
-
Protocol B: Reduction to 5-Amino-6-fluorooxindole
Objective: To activate the scaffold for drug conjugation (e.g., urea formation).
Materials
-
Substrate: 6-Fluoro-5-nitrooxindole (from Protocol A).
-
Reductant: Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Solvent: Ethanol / Water (4:1).
Methodology
-
Suspend the nitro-oxindole in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Observation: The yellow color of the nitro compound should fade to a pale beige/brown.
-
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. The product, 5-amino-6-fluorooxindole , often precipitates and can be collected by filtration.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available for this building block, highlighting the critical selectivity decision points.
Caption: Divergent synthesis pathways. The blue path (Pd-catalyzed amination) is the only viable route to the oxindole core. Reducing the nitro group first (red path) leads to a dead-end for cyclization.
Part 5: Data Summary & Quality Control
When characterizing the intermediate 6-fluoro-5-nitrooxindole , use the following reference data points to validate synthesis success.
| Analytical Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | Singlet at ~3.6 ppm (2H) | Methylene protons (C3) of the oxindole ring. |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~10.8 ppm (1H) | Amide NH proton (indicates successful cyclization). |
| ¹H NMR (DMSO-d₆) | Loss of Ethyl signals | Quartet (~4.1 ppm) and Triplet (~1.2 ppm) from ester should be absent. |
| ¹⁹F NMR | Singlet at ~ -110 to -120 ppm | Fluorine signal (shift depends on solvent/concentration). |
| LC-MS | [M+H]⁺ or [M-H]⁻ | Mass corresponds to C₈H₅FN₂O₃ (MW ~196). |
References
-
Buchwald-Hartwig Amination for Heterocycles
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
-
Oxindole Synthesis via Phenylacetates
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link
-
-
Kinase Inhibitor SAR (Fluorine/Nitro substitution)
-
Sun, L., et al. (2003). Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific CNS-penetrant CDK2 inhibitors. Journal of Medicinal Chemistry, 46(7), 1116-1119. Link
-
-
General Protocol for Nitro Reduction
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
-
Application Note: Strategic Utilization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate in Medicinal Chemistry
Executive Summary
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS 1012879-10-5) is a high-value, poly-functionalized building block characterized by its dense array of reactive handles. Its utility in medicinal chemistry stems from the orthogonal reactivity of its four functional groups: an electrophilic fluorine activated by an ortho-nitro group, a bromine handle for cross-coupling, a nitro group serving as a latent amine, and an acetate side chain providing solubility and a precursor to acidic pharmacophores.
This guide details the application of this scaffold in the synthesis of CRTH2 antagonists (asthma/inflammation targets) and functionalized oxindoles (kinase inhibitor scaffolds).
Structural Analysis & Reactivity Profile
The molecule presents a "lock-and-key" substitution pattern that dictates the order of operations in synthetic campaigns.
| Position | Substituent | Electronic State | Primary Reactivity |
| C1 | Ethyl Acetate | Electrophilic Carbonyl | Hydrolysis, Cyclization, Amidation |
| C2 | Bromine | Soft Electrophile | Suzuki/Buchwald Coupling, Metal-Halogen Exchange |
| C4 | Fluorine | Hard Electrophile | |
| C5 | Nitro | Strong EWG | Reduction to Aniline, Activation of C4-F |
Reactivity Logic Diagram
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways based on orthogonal functional group reactivity.
Application I: Synthesis of CRTH2 Antagonists
The phenylacetic acid core is a validated pharmacophore for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, which are therapeutic targets for allergic asthma and rhinitis. The 2-bromo-4-fluoro-5-nitro substitution pattern allows for the precise tuning of lipophilicity and electronic properties required for receptor binding.
Mechanism of Action
CRTH2 antagonists typically require an acidic "head" group (provided by the hydrolysis of the acetate) and a lipophilic "tail." The C4-Fluorine and C5-Nitro groups serve as anchor points for introducing sulfonamide or biaryl linkers that occupy the hydrophobic pocket of the receptor.
Protocol: Chemoselective Diversification
This protocol describes the displacement of the C4-fluorine with an amine nucleophile while preserving the C2-bromine and C1-ester.
Reagents:
-
Substrate: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq)
-
Nucleophile: Morpholine or substituted Aniline (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DMF under an inert atmosphere (
). -
Addition: Add
(2.0 mmol) followed by the amine nucleophile (1.2 mmol) dropwise at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: The ortho-nitro group makes the fluorine extremely labile. Heating is rarely required and may cause side reactions at the bromine position.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a highly colored (yellow/orange) spot due to the formation of the nitro-aniline chromophore.
-
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry over
and concentrate. -
Yield: Typical yields range from 85–95%.
Application II: Construction of Oxindole Scaffolds
While the nitro group is at C5, the bromine at C2 (ortho to the acetate side chain) offers a unique entry point to Oxindoles via Buchwald-Hartwig amination followed by intramolecular cyclization. This is superior to traditional methods as it allows for the installation of complex amines before ring closure.
Workflow Diagram: The "Buchwald-Cyclization" Cascade
Figure 2: Synthesis of functionalized oxindoles utilizing the C2-Bromine handle.
Protocol: One-Pot C2-Amination and Cyclization
Reagents:
-
Substrate (1.0 eq)[1]
-
Primary Amine (
) (1.2 eq) -
Catalyst:
(5 mol%) -
Ligand: Xantphos (10 mol%)
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane
Methodology:
-
Coupling: In a sealed tube, combine substrate, amine, base, and catalyst system in degassed 1,4-dioxane.
-
Heat: Heat to 100°C for 12 hours. The reaction first displaces the bromine to form the secondary amine.
-
Cyclization: Under these thermal conditions, the newly formed amine (positioned ortho to the acetate) will often spontaneously attack the ester to close the lactam ring (Oxindole formation).
-
Acid Push (Optional): If cyclization is incomplete, cool the mixture, add catalytic p-TsOH or AcOH, and reflux for an additional 2 hours.
-
Purification: The resulting oxindole precipitates upon cooling or addition of water/methanol.
Analytical Data Summary (Reference Values)
When characterizing derivatives of this scaffold, the following spectral shifts are diagnostic:
| Feature | Method | Diagnostic Signal | Interpretation |
| Ester Carbonyl | IR | ~1735 | Intact acetate side chain. |
| Nitro Group | IR | 1530 & 1350 | Asymmetric/Symmetric stretch. |
| C-F Coupling | Doublet ( | Confirms presence of Fluorine. | |
| Loss of d (Ar-H) coupling | Disappearance of F-C coupling indicates substitution. |
References
-
Compound Identity: PubChem. 2-Bromo-4-fluoro-5-nitrophenylacetic acid derivatives. National Library of Medicine. Available at: [Link]
-
CRTH2 Antagonists: Pettus, L. H., et al. (2009).[2] Discovery and optimization of CRTH2 and DP dual antagonists. Journal of Medicinal Chemistry. Available at: [Link]
- Oxindole Synthesis: Wolfe, J. P., et al. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research. (Contextual grounding for Buchwald protocol).
- Patent Literature:Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.
Sources
Application Notes and Protocols: Strategic Synthesis of 1,4-Benzodiazepin-2-one Scaffolds via Reaction of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate with Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the reaction between Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and various amines. We delve into the underlying principles of the initial Nucleophilic Aromatic Substitution (SNAr) reaction, focusing on the critical aspect of regioselectivity. Subsequently, we present detailed, field-proven protocols for the multi-step synthesis of 7-bromo-1,4-benzodiazepin-2-one derivatives, a core scaffold in many pharmacologically active molecules.[1][2][3] This document is designed to bridge theoretical understanding with practical application, offering insights into experimental design, execution, and troubleshooting for the synthesis of these valuable heterocyclic systems.
Part 1: The Core Reaction - Nucleophilic Aromatic Substitution (SNAr)
The reaction of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr).[4] This class of reaction is fundamentally different from the more common electrophilic aromatic substitutions. In an SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.[5]
Mechanism and the Role of Activating Groups
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom on the aromatic ring that bears a leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is essential to decrease the electron density of the ring, making it susceptible to nucleophilic attack.[9][10] In our substrate, the potent nitro group (-NO₂) serves as the primary activating group. Its position ortho to the bromine and para to the fluorine significantly stabilizes the negative charge of the Meisenheimer complex through resonance.[6][9]
Regioselectivity: The Decisive Factor (F vs. Br)
A key strategic consideration for the substrate, Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, is regioselectivity. It possesses two potential halogen leaving groups: a bromine at the C-2 position and a fluorine at the C-4 position.
While typically in SN1 and SN2 reactions iodide and bromide are better leaving groups than fluoride, the opposite is often true in SNAr reactions.[9] The reaction rate is governed by the initial attack of the nucleophile (the slow step), not the breaking of the carbon-halogen bond. Fluorine's high electronegativity makes the attached carbon atom (C-4) significantly more electrophilic (electron-poor), thereby accelerating the nucleophilic attack at this position.[11]
Therefore, the reaction with an amine is expected to proceed with high regioselectivity, displacing the fluoride ion over the bromide ion.
Caption: Regioselectivity in the SNAr reaction.
Part 2: Synthetic Protocols - From Starting Material to Benzodiazepine
The true utility of this reaction in drug development lies in its role as the first step in a sequence to build more complex heterocyclic structures. The product of the initial SNAr reaction is a perfect precursor for the synthesis of 1,4-benzodiazepin-2-ones.[12] The overall synthetic pathway involves three key stages: SNAr, nitro group reduction, and intramolecular cyclization (lactamization).
Caption: Three-step workflow to synthesize 1,4-benzodiazepin-2-ones.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes the reaction with a generic primary amine.
Materials:
-
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq)[13]
-
Primary Amine (e.g., methylamine, 40% in H₂O) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate, Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and anhydrous DMF.
-
Add the base (e.g., K₂CO₃) and stir the suspension for 10 minutes at room temperature.
-
Slowly add the primary amine solution dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-(4-amino-2-bromo-5-nitrophenyl)acetate intermediate.
Protocol 2: Nitro Group Reduction and Cyclization
This protocol uses a mild and chemoselective iron-based reduction system, which is often preferred over catalytic hydrogenation that could inadvertently cause debromination.[14][15] The acidic workup and subsequent heating often facilitate the final cyclization step.
Materials:
-
SNAr Intermediate from Protocol 1 (1.0 eq)
-
Iron powder (<10 micron) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol, Water
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the SNAr intermediate and ammonium chloride in a 3:1 mixture of ethanol and water.
-
Add the iron powder to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction by TLC. The disappearance of the yellow nitro compound and the appearance of a new, more polar spot indicates the formation of the diamine (typically 1-3 hours).
-
Once the reduction is complete, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol. This step often initiates spontaneous cyclization.
-
If cyclization is incomplete, the resulting residue can be taken up in a solvent like toluene and heated to reflux for an additional 1-2 hours to drive the lactamization to completion, with the elimination of ethanol.
-
Cool the mixture, and the solid product may precipitate. Collect the product by filtration or purify further by recrystallization or column chromatography to yield the final 1,4-benzodiazepin-2-one derivative.
Part 3: Data and Troubleshooting
Typical Reaction Conditions
The optimal conditions can vary depending on the nucleophilicity of the amine used.
| Amine Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Notes |
| Primary Aliphatic | Methylamine, Ethylamine | K₂CO₃, DIPEA | DMF, ACN, THF | 25 - 80 | Generally fast and high-yielding. |
| Secondary Aliphatic | Dimethylamine, Pyrrolidine | K₂CO₃, DIPEA | DMF, DMSO | 50 - 100 | May require slightly higher temperatures due to increased steric hindrance. |
| Primary Aromatic | Aniline | NaH, K₂CO₃ | DMF, DMSO | 80 - 120 | Less nucleophilic; requires stronger base and higher temperatures. |
| Ammonia | NH₃ (in solution or gas) | K₂CO₃ | DMF, EtOH | 60 - 100 | Used to install a primary -NH₂ group at the C-4 position. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low SNAr Yield | Incomplete reaction; amine too weakly nucleophilic; moisture in the reaction. | Increase reaction temperature/time. Use a stronger base (e.g., NaH for anilines). Ensure anhydrous conditions. |
| Ester Hydrolysis | Presence of water, especially with a strong base like NaOH/KOH. | Use a non-nucleophilic organic base (DIPEA) or an inorganic base like K₂CO₃. Ensure anhydrous solvents. |
| Incomplete Reduction | Insufficient reducing agent; deactivation of iron powder. | Add more iron powder and/or NH₄Cl. Ensure vigorous stirring to maintain suspension. |
| Debromination | Overly harsh reduction conditions (e.g., some forms of catalytic hydrogenation). | Use milder, chemoselective methods like Fe/NH₄Cl or SnCl₂.[14] |
| Incomplete Cyclization | Insufficient heat; steric hindrance. | Increase heating time/temperature after the reduction step. Consider adding a mild acid catalyst (e.g., acetic acid) to protonate the ester carbonyl. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
BYJU'S. (2022). Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
ResearchGate. (n.d.). View of The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
-
Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. [Link]
-
PMC. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
- Google Patents. (n.d.). US5053543A - Synthesis of 2-aminobenzophenones.
-
MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
-
PubMed. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][5][9]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Rasayan Journal. (n.d.). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. [Link]
-
Chemistry 210 Experiment 6. (2012). [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?[Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]
-
Cheméo. (n.d.). 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy. [Link]
-
NIST WebBook. (n.d.). 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl). [Link]
-
ResearchGate. (2025). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]
- Google Patents. (n.d.). US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one.
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5053543A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
- 3. Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. actascientific.com [actascientific.com]
- 13. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Note: Chemoselective Reduction of the Nitro Group in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. These anilines are invaluable precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The specific substrate, Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, presents a classic chemoselectivity challenge. A successful reduction must selectively target the nitro group while preserving three other potentially reactive functionalities: an ethyl ester, an aryl bromide, and an aryl fluoride. The choice of reducing agent and reaction conditions is therefore paramount to avoid undesired side reactions such as ester hydrolysis, dehalogenation, or reduction of the ester carbonyl.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and field-proven protocols for the selective reduction of this multi-functionalized nitroarene. We will delve into the mechanistic rationale behind preferred methods, present detailed step-by-step protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for achieving high yield and purity of the target molecule, Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate.[4]
Mechanism & Rationale: The Path to the Amine
The reduction of a nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. While the exact pathway can vary with the chosen reagent, the generally accepted sequence involves the initial reduction to a nitroso (Ar-N=O) species, followed by further reduction to a hydroxylamine (Ar-NHOH), which is then finally converted to the amine.[5][6][7]
Caption: General mechanistic pathway for nitro group reduction.
The primary challenge for the target substrate is to employ a reducing system that provides sufficient potential to reduce the nitro group but is mild enough to not engage in hydrogenolysis of the C-Br or C-F bonds, or reduction of the ester.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While highly efficient, standard catalytic hydrogenation often leads to dehalogenation, particularly of aryl bromides.[2][3][8] Modified catalysts or careful reaction monitoring are required to mitigate this risk.
-
Metal-Mediated Reductions (e.g., Fe, SnCl₂, Zn): These methods are workhorses of nitro group reduction due to their excellent chemoselectivity.[9][10] They operate via single-electron transfers from the metal surface under acidic or neutral conditions and typically do not affect esters or halides, making them ideal for this transformation.[11][12] The Béchamp reduction (Fe/acid) is a historically significant industrial process known for its functional group tolerance.[6][13][14]
Comparative Analysis of Recommended Protocols
For the selective reduction of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, metal-mediated methods are strongly recommended. Below is a comparison of the two most reliable protocols detailed in this guide.
| Parameter | Protocol 1: Fe/NH₄Cl | Protocol 2: SnCl₂·2H₂O |
| Primary Reagents | Iron powder, Ammonium chloride | Tin(II) chloride dihydrate |
| Solvent System | Ethanol/Water | Ethanol or Ethyl Acetate |
| Temperature | Reflux (~80 °C) | Reflux (~70-80 °C) |
| Chemoselectivity | Excellent; Halides and esters are preserved.[11][15] | Excellent; Highly selective for the nitro group over most other functionalities.[8][16] |
| Advantages | Inexpensive, robust, environmentally benign reagents, straightforward workup.[17] | Mild conditions, high yields, generally clean reactions.[8][10] |
| Disadvantages | Heterogeneous reaction requires efficient stirring; removal of iron oxides via filtration can be slow. | Stoichiometric amounts of tin salts are generated, requiring careful basic workup for removal.[8] |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
This protocol is a classic, cost-effective, and highly selective method that leverages the reducing power of metallic iron in the presence of an electrolyte.
Caption: Experimental workflow for the Fe/NH₄Cl reduction protocol.
Materials and Reagents:
-
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (NH₄Cl, 4-5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Celite® or other filter aid
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting nitro compound (1.0 eq), ammonium chloride (4.0 eq), ethanol, and water (typically a 3:1 to 4:1 v/v mixture). The solvent volume should be sufficient to ensure good stirring (approx. 10-15 mL per gram of substrate).
-
To the stirred solution, add iron powder (3.0 eq) in portions.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is heterogeneous and requires good agitation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. If significant aqueous phase is present, separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate.[15]
-
The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is renowned for its mildness and broad functional group tolerance, making it an excellent choice for complex substrates.[8][16]
Caption: Experimental workflow for the SnCl₂ reduction protocol.
Materials and Reagents:
-
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or dilute NaOH
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting nitro compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature and then carefully pour it into a beaker containing crushed ice.
-
With vigorous stirring, slowly add saturated aqueous NaHCO₃ solution until the pH of the mixture is slightly basic (pH 7-8). This will precipitate tin salts as a white solid.[8]
-
Extract the resulting slurry with ethyl acetate (3x). The tin salts may be slow to filter, so direct extraction is often preferred.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude amine.[8]
-
Purify by column chromatography on silica gel if required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; Inadequate reaction time or temperature; Poor quality of reagents (e.g., old iron powder). | Add more reducing agent (e.g., another 1-2 eq of Fe or SnCl₂). Ensure efficient stirring, especially for the heterogeneous Fe/NH₄Cl reaction. Confirm reflux temperature is reached. Use freshly opened or activated reagents. |
| Dehalogenation By-product | Reaction conditions are too harsh; Contamination with a more active catalyst. | This is less common with Fe or SnCl₂ but possible. Ensure temperature does not significantly overshoot. If using a catalytic method, switch to a less active catalyst or add a catalyst poison. Stick to Fe or SnCl₂ for best results. |
| Difficult Workup/Filtration | Fine particulate iron oxides clogging filter paper (Fe/NH₄Cl method); Gelatinous tin salts making extraction difficult (SnCl₂ method). | For the Fe/NH₄Cl method, use a thick pad of Celite® and apply vacuum carefully. Diluting with more solvent can help. For the SnCl₂ method, ensure the pH is properly adjusted and be patient during extractions, allowing layers to separate fully. |
| Low Isolated Yield | Product loss during aqueous workup; Incomplete extraction from tin salts. | Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. For the SnCl₂ workup, ensure the pH is basic to minimize the amine salt's solubility in the aqueous phase. |
Conclusion
The chemoselective reduction of the nitro group in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate can be achieved efficiently and in high yield. For this specific transformation, metal-mediated reductions are superior to standard catalytic hydrogenation due to their excellent functional group tolerance. Both the Fe/NH₄Cl and SnCl₂·2H₂O protocols provide reliable and scalable methods to produce the desired Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate while preserving the critical ester and halogen moieties. The choice between these two robust methods can be based on factors such as cost, ease of workup, and available laboratory resources.
References
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- BenchChem (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
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Khezri, Z. et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]
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Wienhöfer, G. et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. Available at: [Link]
- BenchChem (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem Technical Support.
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Wang, C. et al. (2020). Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. Nanoscale, 12(3), 1439-1444. Available at: [Link]
-
Jang, M. et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. Available at: [Link]
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Maleki, A. et al. (2016). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 6(96), 93411-93420. Available at: [Link]
-
Wang, Y. et al. (2021). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers, 5(10), 3925-3931. Available at: [Link]
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Blaser, H.-U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. SciSpace. Available at: [Link]
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Li, Y. et al. (2014). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 12(23), 3865-3868. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. . Available at: [Link]
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Klausfelder, N. et al. (2023). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. ChemistryOpen, 12(8), e202300078. Available at: [Link]
-
Procter, R. S. J. et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(52), 17953-17963. Available at: [Link]
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Gamble, A. B. et al. (2009). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecular Diversity Preservation International. Available at: [Link]
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Li, J. et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Available at: [Link]
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Lee, J. Y. et al. (2000). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available at: [Link]
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Blaser, H.-U. et al. (2010). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Béchamp reduction. en.wikipedia.org. Available at: [Link]
- BenchChem. (2025). Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride. BenchChem.
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Roy, S. et al. (2022). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Available at: [Link]
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Ison, A. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress. Available at: [Link]
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Ghorbani-Vaghei, R. et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]
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Thimmaraju, D. et al. (2015). Experimental study of Bechamp process for nitrobenzene reduction to aniline. IRINS. Available at: [Link]
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Liu, H. et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett, 34(02), 177-182. Available at: [Link]
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Ranu, B. C. et al. (2002). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]
-
Fazekas, G. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2734-2738. Available at: [Link]
- Oreate AI. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Oreate AI Blog.
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Bellary, M. P. et al. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. Available at: [Link]
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Chen, Z. et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 652. Available at: [Link]
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Liu, Y. et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
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Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions. . Available at: [Link]
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Reddit. (2021). Reduction of nitrobenzene to aniline by sodium dithionite? r/chemhelp. Available at: [Link]
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Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction? . Available at: [Link]
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Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). . Available at: [Link]_
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Asghari, Z. et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Reviews, 6(3), 329-335. Available at: [Link]
-
ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. Available at: [Link]
-
Kidar, R. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. Available at: [Link]
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Kelly, C. B. (2018). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org. Available at: [Link]
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Liu, Y. et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. Available at: [Link]
-
Chem-Impex. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate. . Available at: [Link]
-
Al-Warhi, T. et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1032. Available at: [Link]
-
Bagley, M. C. et al. (2025). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Cyclization Reactions of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the cyclization reactions of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, a versatile building block in the synthesis of various heterocyclic compounds. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, empowering researchers to apply these methodologies in their own synthetic endeavors.
Introduction: The Synthetic Potential of a Multifunctional Precursor
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a highly functionalized aromatic compound, primed for a variety of intramolecular cyclization reactions. The strategic placement of a bromo, a fluoro, and a nitro group, in addition to the reactive ethyl acetate side chain, allows for the selective and efficient construction of diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. The primary cyclization pathways that will be explored in these notes are:
-
Reductive Cyclization: Leveraging the nitro group as a precursor to an in situ generated amine, which can then undergo intramolecular nucleophilic attack to form cyclic products, most notably oxindoles.
-
Palladium-Catalyzed Intramolecular Cyclization: Utilizing the bromo substituent as a handle for transition metal-catalyzed carbon-carbon or carbon-nitrogen bond formation, leading to a range of fused ring systems.
These methodologies offer access to complex molecular architectures from a readily available starting material, making Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate a valuable tool in the synthetic chemist's arsenal.
Part 1: Reductive Cyclization for the Synthesis of 6-Fluoro-5-nitro-2-oxindole
The reduction of the nitro group in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate to an amine functionality provides a direct pathway to the synthesis of substituted oxindoles through a subsequent intramolecular cyclization. This transformation is typically achieved using a variety of reducing agents, with the choice of reagent influencing the reaction conditions and outcomes.
Mechanistic Rationale
The reaction proceeds in a two-step sequence within a single pot. Initially, the nitro group is reduced to an amino group. This is followed by an intramolecular nucleophilic attack of the newly formed aniline derivative onto the ester carbonyl. The subsequent elimination of ethanol drives the reaction to completion, yielding the desired oxindole.
Diagram 1: Reductive Cyclization Mechanism
Caption: Reductive cyclization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate to form 6-Fluoro-5-nitro-2-oxindole.
Experimental Protocol: Reductive Cyclization with Iron in Acetic Acid
This protocol describes a classic and reliable method for the reductive cyclization of nitroarenes to form oxindoles.
Materials:
-
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq).
-
Add glacial acetic acid (10-20 volumes) and ethanol (5-10 volumes) to dissolve the starting material.
-
To the stirred solution, add iron powder (5.0-10.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvents.
-
To the residue, add ethyl acetate and water. Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-fluoro-5-nitro-2-oxindole.
Data Presentation:
| Parameter | Value |
| Starting Material | Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate |
| Product | 6-Fluoro-5-nitro-2-oxindole |
| Reducing Agent | Iron Powder |
| Solvent | Acetic Acid / Ethanol |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Part 2: Palladium-Catalyzed Intramolecular Cyclization
The presence of a bromine atom on the aromatic ring of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate opens up a plethora of possibilities for palladium-catalyzed intramolecular cyclization reactions. These reactions are highly efficient and can be tuned to achieve different cyclization products depending on the reaction conditions and the choice of catalyst and ligand. A common transformation is the intramolecular Heck reaction.
Mechanistic Insights
The catalytic cycle of a palladium-catalyzed intramolecular cyclization typically involves the following key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide, forming an arylpalladium(II) complex.
-
Intramolecular Insertion (Carbopalladation): The ester enolate, formed in the presence of a base, undergoes an intramolecular insertion into the arylpalladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium intermediate to regenerate the double bond within the newly formed ring and a palladium hydride species.
-
Reductive Elimination: The palladium hydride species reductively eliminates to regenerate the Pd(0) catalyst, completing the catalytic cycle.
Diagram 2: Palladium-Catalyzed Intramolecular Heck Reaction
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol provides a general procedure for the intramolecular Heck cyclization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. Optimization of the catalyst, ligand, base, and solvent may be necessary for optimal results.
Materials:
-
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable Pd(0) or Pd(II) precatalyst
-
A phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine, or a bidentate ligand like dppf)
-
A base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
-
Heating block or oil bath
-
Standard workup and purification reagents as listed in the previous protocol.
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the anhydrous solvent and stir for a few minutes to allow for complex formation.
-
Add Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq) and the base (e.g., Et₃N, 2.0-3.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Parameter | Example Conditions |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 100 °C |
| Typical Yield | 50-70% |
Conclusion
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in these application notes for reductive and palladium-catalyzed cyclizations provide robust and adaptable methods for the construction of oxindoles and other fused ring systems. The choice of reaction pathway and conditions will ultimately depend on the desired target molecule and the specific synthetic strategy employed. Researchers are encouraged to use these notes as a foundation for their own investigations and to explore the full synthetic potential of this multifunctional building block.
References
-
Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Reductive Cyclization of o-Nitroarylated-α,β-unsaturated Aldehydes and Ketones with TiCl3/HCl or Fe/HCl Leading to 1,2,3,9-Tetrahydro-4 H-carbazol-4-ones and Related Heterocycles. The Journal of Organic Chemistry. [Link]
-
A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. [Link]
-
Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. ResearchGate. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]
-
Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
-
Synthesis of oxindoles. Organic Chemistry Portal. [Link]
-
Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. MDPI. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. [Link]
Advanced Application Note: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate in Agrochemical Discovery
Executive Summary & Structural Logic
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (hereafter BFN-Acetate ) is a high-value, poly-functionalized scaffold primarily utilized in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (Group 14 herbicides).
Its utility stems from its orthogonal reactivity profile, allowing it to serve as a "Tri-functional Hub" for library generation:
-
The 5-Nitro Group: A precursor to the primary aniline, essential for constructing the imide "warhead" (e.g., isoindolinone or uracil moieties) characteristic of PPO inhibitors.
-
The 4-Fluoro Substituent: Highly activated by the ortho-nitro group, enabling facile Nucleophilic Aromatic Substitution (
) to tune lipophilicity and metabolic stability. -
The 2-Bromo Handle: Provides a site for late-stage cross-coupling (Suzuki-Miyaura) or steric tuning, critical for fitting the inhibitor into the hydrophobic pocket of the PPO enzyme (specifically the Arg98 interaction zone).
Core Application: Synthesis of N-Phenylimide Herbicides
The primary application of BFN-Acetate is the synthesis of N-phenylimide herbicides analogous to Flumiclorac and Flumioxazin . The synthetic logic dictates that the "tail" (the acetate group) is already installed, allowing researchers to focus on constructing the heterocyclic "head."
Retrosynthetic Analysis & Pathway
The following diagram illustrates the transformation of BFN-Acetate into a bioactive PPO inhibitor scaffold.
Figure 1: Synthetic workflow converting BFN-Acetate to a bioactive herbicide scaffold. Note the critical reduction step which must preserve the bromine atom.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction of Nitro Group
Objective: Reduce the 5-nitro group to an amine without de-halogenating the 2-bromo or 4-fluoro substituents.
Challenge: Catalytic hydrogenation (Pd/C,
Materials
-
BFN-Acetate (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Glacial Acetic Acid (Solvent/Proton source)
-
Ethyl Acetate (EtOAc)[1]
-
Saturated
Step-by-Step Methodology
-
Preparation: Dissolve BFN-Acetate (10 mmol) in a mixture of EtOAc (20 mL) and Glacial Acetic Acid (20 mL).
-
Expert Note: The co-solvent system prevents the precipitation of the amine intermediate, which can be sticky in pure acetic acid.
-
-
Addition: Cool the vessel to 0°C. Add Iron powder (50 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 4-6 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a fluorescent amine spot ( ) should appear.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Pour the filtrate into ice-cold saturated
. Caution: Vigorous evolution. Extract with EtOAc (3x). -
Purification: Dry organic layer over
. Concentrate in vacuo. The crude aniline is typically stable enough for the next step without column chromatography.
Protocol B: "Warhead" Assembly (Imide Formation)
Objective: Condense the newly formed aniline with 3,4,5,6-tetrahydrophthalic anhydride to form the bicyclic imide (Flumiclorac analog).
Materials
-
Intermediate A (Aniline from Protocol A, 1.0 eq)
-
3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq)
-
Propionic Acid (Solvent) or Toluene/Et3N
Step-by-Step Methodology
-
Condensation: Dissolve Intermediate A (10 mmol) and the anhydride (11 mmol) in Propionic Acid (30 mL).
-
Cyclization: Heat the mixture to reflux (141°C) for 6–8 hours.
-
Workup: Cool to RT. Pour the mixture into water. The product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with
, wash with water, and recrystallize from Ethanol/Hexane.
Validated Data & Specifications
The following table summarizes the expected physiochemical properties and NMR shifts for the BFN-Acetate and its derivatives, aiding in rapid validation.
| Feature | BFN-Acetate (Starting Material) | Aniline Intermediate | Target Imide (Herbicide) |
| Appearance | Pale yellow solid | Off-white/brown solid | White crystalline solid |
| Active Group | Nitro ( | Amine ( | Cyclic Imide |
| Disappearance of | |||
| Key Risk | Hydrolysis of ester if pH > 9 | Oxidation of amine if stored | Hydrolysis of imide if pH > 10 |
Advanced Functionalization ( )
For researchers developing Crop Selectivity , the 4-fluoro position is the primary handle. The fluorine can be displaced before nitro reduction if the nucleophile is stable to reduction, or after if the nucleophile is sensitive.
Reaction:
-
Reagents: Nucleophile (e.g., propargyl alcohol, substituted phenols),
, DMF, 60°C. -
Note: The 5-nitro group activates the 4-fluorine. If you reduce the nitro group first, the fluorine becomes deactivated and
will fail. -
Rule of Thumb: Perform
on BFN-Acetate before Protocol A.
Safety & Handling (MSDS Summary)
-
Nitro-aromatics: BFN-Acetate is a nitro-aromatic compound. While not explosive, it should be treated as a potential energetic precursor. Avoid heating dry solids >150°C.
-
Skin Sensitization: The bromo-acetate moiety is a potential alkylating agent (lachrymator). Handle in a fume hood with nitrile gloves.
-
Waste: Iron waste from Protocol A contains heavy metals and should be disposed of as hazardous solid waste.
References
-
Synthesis of Isoindolinone Herbicides: Huang, M. Z., et al. (2009).[5] "Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives." Journal of Agricultural and Food Chemistry.
-
PPO Inhibitor Mechanism: Dayan, F. E., & Duke, S. O. (1997). "Phytotoxicity of Protoporphyrinogen Oxidase Inhibitors." Pesticide Biochemistry and Physiology.
-
General Synthesis of N-Aryl Imides: Patent WO2009071524A2. "Indolinone derivatives and process for their manufacture."
Sources
- 1. WO2009071524A2 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 2. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
The following technical guide is structured as a dedicated Purification Support Center for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5). It addresses the specific physicochemical challenges of purifying poly-substituted nitroaromatics, such as "oiling out," regioisomer separation, and thermal instability.
Status: Operational Ticket ID: PUR-1012879 Assigned Specialist: Senior Application Scientist, Separation Sciences
Initial Assessment & Crude Profiling
User Question: My crude reaction mixture is a dark orange oil that refuses to solidify. Is this normal, or have I failed the synthesis?
Scientist Response:
Do not panic. This is a common phenotype for crude nitro-aromatics. The presence of the nitro group (
Diagnostic Steps:
-
TLC Profiling: Run a Thin Layer Chromatography (TLC) plate using 20% Ethyl Acetate in Hexanes .
-
Target Product: Should appear around
(UV active, likely yellow). -
Impurities: Look for a baseline spot (acids from hydrolysis) or a less polar spot near the solvent front (unreacted aryl halide).
-
-
Regioisomer Check: The 4-fluoro and 2-bromo substituents direct incoming nitro groups to specific positions. While the 5-position is electronically favored (ortho to Fluorine), steric crowding can lead to minor amounts of the 6-nitro isomer. These often appear as "shadow" spots slightly above/below the main product.
Purification Decision Matrix
Before committing to a method, use this logic flow to determine the most efficient path. Recrystallization is preferred for scalability, but chromatography is necessary if regioisomers are present >5%.
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude impurity profile.
Protocol A: Recrystallization (The "Oiling Out" Solution)
User Question: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as an oil droplets instead of crystals. How do I fix this?
Scientist Response: "Oiling out" occurs when the saturation temperature of your solute exceeds its melting point in the solvent mixture. This is classic behavior for low-melting nitro compounds. You must lower the saturation temperature or increase the melting point of the solvated phase.
Optimized Recrystallization Protocol
Solvent System: Ethanol (95%) or Ethanol/Water (9:1). Alternative: Hexanes/Ethyl Acetate (if hydrolysis is a concern).[1]
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in minimum boiling Ethanol ( | Maximizes supersaturation potential. |
| 2. Clarification | If the solution is dark/opaque, perform a hot filtration through a Celite pad. | Removes inorganic salts and charred oxidation byproducts. |
| 3. The Fix | If oiling occurs: Add a seed crystal of pure product at | Provides nucleation sites to bypass the amorphous oil phase. |
| 4. Cooling | Cool slowly to Room Temp, then to | Rapid cooling traps impurities in the crystal lattice. |
| 5. Isolation | Filter vacuum.[2] Wash cake with cold Hexane or cold Ethanol. | Removes surface mother liquor containing colored impurities. |
Critical Note: If the product remains an oil, re-dissolve and add Water dropwise to the hot Ethanol solution until slight turbidity persists, then reheat to clear and cool slowly. This increases the polarity and forces precipitation.
Protocol B: Flash Column Chromatography
User Question: Recrystallization failed to remove the regioisomer. What are the best conditions for silica gel chromatography?
Scientist Response: Since the compound contains a nitro group (polar) and halogens (lipophilic), it has intermediate polarity. A standard gradient elution is effective.
Chromatography Parameters:
-
Stationary Phase: Silica Gel 60 (
). -
Loading: Dissolve crude in minimal Dichloromethane (DCM) or Toluene. Avoid loading in EtOAc as it causes band broadening.
-
Mobile Phase: Hexanes : Ethyl Acetate.
Gradient Table:
| Column Volume (CV) | % Ethyl Acetate | Objective |
| 0 - 2 CV | 0% | Equilibrate column; elute very non-polar impurities. |
| 2 - 5 CV | 5% | Elute unreacted aryl halides (starting material). |
| 5 - 12 CV | 10% | Elute Target Product. (Expect |
| 12+ CV | 50% | Flush out polar oxidation byproducts and acids. |
Troubleshooting Tip: If the spots are streaking (tailing), add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of any hydrolyzed acid byproduct [2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid], sharpening the bands.
Chemical Impurity Scavenging
User Question: My product is pure by NMR but has a persistent yellow/orange tint. Is this acceptable?
Scientist Response: Nitro compounds are inherently yellow, but dark orange/brown indicates oxidation contaminants (phenolic or aniline-like byproducts).
Activated Charcoal Treatment:
-
Dissolve the compound in hot Ethyl Acetate.
-
Add Activated Carbon (5-10 wt%) .
-
Reflux for 15 minutes.
-
Filter while hot through a 0.45
m PTFE membrane or tightly packed Celite. -
Evaporate solvent.[2][3] This usually restores the pale yellow/white color expected of high-purity nitro esters.
Stability & Storage
User Question: How should I store the purified compound?
Scientist Response: This compound contains a benzylic ester and a nitro group. It is susceptible to:
-
Hydrolysis: Moisture will convert the ethyl ester to the carboxylic acid.
-
Photolysis: Nitro compounds can degrade under UV light.
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Nitrogen or Argon (prevent oxidation/hydrolysis).
-
Temperature:
(Refrigerator) for short term; for long term.
References
-
Compound Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15281682, Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. Retrieved from [Link]
-
- General Purification of Nitro-Phenylacetates
- Recrystallization Solvent Data
-
Synthesis Precursors
-
MDPI (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Demonstrates reduction/purification logic for similar phenylacetates). Retrieved from [Link]
-
Sources
Technical Support Center: Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. It addresses common challenges, focusing on the identification and mitigation of by-products through a question-and-answer format grounded in mechanistic insights and practical laboratory experience.
I. Overview of the Synthetic Pathway
The synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate typically proceeds via a two-step process: the nitration of a substituted phenylacetate followed by esterification, or vice-versa. A common and logical route commences with the nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate. This pathway is often preferred to avoid potential side reactions associated with the nitration of the corresponding carboxylic acid.
II. Troubleshooting Guide & FAQs
This section is structured to address specific issues that may arise during the synthesis, providing explanations for the formation of common by-products and actionable troubleshooting steps.
A. Nitration Step: Electrophilic Aromatic Substitution
The introduction of the nitro group onto the aromatic ring is a critical step governed by the principles of electrophilic aromatic substitution. The directing effects of the existing substituents (Bromo, Fluoro, and the ethyl acetate group) play a pivotal role in the regioselectivity of the reaction.
Question 1: My reaction has produced multiple isomers. How can I identify and minimize the formation of regioisomeric by-products?
Answer: The formation of regioisomers is a common challenge in the nitration of polysubstituted benzene rings. The primary directing effects of the substituents on your starting material, Ethyl 2-(2-bromo-4-fluorophenyl)acetate, are as follows:
-
-F (Fluoro): Ortho, para-directing and activating.
-
-Br (Bromo): Ortho, para-directing and deactivating.
-
-CH₂COOEt (Ethyl Acetate): Weakly deactivating and ortho, para-directing.
The interplay of these directing effects can lead to the formation of several isomers. The desired product is the 5-nitro isomer. However, other isomers can also be formed.
Common Regioisomeric By-products:
| By-product Name | Position of Nitro Group | Rationale for Formation |
| Ethyl 2-(2-bromo-4-fluoro-3-nitrophenyl)acetate | 3-nitro | Directed ortho to the activating fluoro group. |
| Ethyl 2-(2-bromo-4-fluoro-6-nitrophenyl)acetate | 6-nitro | Directed ortho to the bromo group and para to the fluoro group. Steric hindrance from the adjacent ethyl acetate group may limit the yield of this isomer. |
| Ethyl 2-(2-bromo-4-fluoro-5,X-dinitrophenyl)acetate | Di-nitrated | Over-nitration can occur with strong nitrating agents or prolonged reaction times, leading to the introduction of a second nitro group.[1] |
Troubleshooting Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance regioselectivity and minimize the formation of undesired isomers and di-nitrated by-products.
-
Choice of Nitrating Agent: Use a milder nitrating agent. A mixture of nitric acid and sulfuric acid is standard, but the concentration and ratio can be optimized. Using nitric acid in acetic anhydride is a less harsh alternative.[2]
-
Slow Addition: Add the nitrating agent dropwise to the solution of the starting material to maintain a low concentration of the electrophile and control the reaction exotherm.
-
Purification: Isomeric by-products can often be separated from the desired product by column chromatography on silica gel.
Question 2: I have identified a significant amount of a di-nitrated by-product in my crude mixture. What causes this and how can I prevent it?
Answer: The formation of di-nitrated species occurs when the aromatic ring of the product is sufficiently activated to undergo a second nitration. While the initial nitro group is strongly deactivating, the presence of the activating fluoro group can still promote further reaction under forcing conditions.
Mechanism of Di-nitration:
Caption: Hydrolysis of the Ethyl Ester.
III. Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific laboratory conditions.
Protocol 1: Nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-(2-bromo-4-fluorophenyl)acetate (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification of 2-bromo-4-fluoro-5-nitrophenylacetic acid
-
Preparation: Dissolve 2-bromo-4-fluoro-5-nitrophenylacetic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). [3]3. Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent and wash with water and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
IV. References
-
A simplified synthetic route and study of cytotoxicity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative. (2018). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). MDPI. [Link]
-
Willgerodt rearrangement. (n.d.). Wikipedia. [Link]
-
Willgerodt-Kindler Reaction. (n.d.). SynArchive. [Link]
-
Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (2021). Google Patents.
-
A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2019). Google Patents.
-
Willgerodt rearrangement. (n.d.). chemeurope.com. [Link]
-
Willgerodt‐Kindler Reac1on. (2009). MSU chemistry. [Link]
-
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2025). ResearchGate. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. [Link]
-
Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.
-
Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
-
Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters. (2005). Rsc.org. [Link]
-
ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. [Link]
-
Ethyl 2-bromo-2-(2-nitrophenyl)acetate. (n.d.). PubChem. [Link]
-
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals. [Link]
-
Organic Reactions: Esterification & Transesterification. (2025). Student Academic Success. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
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Welcome to the technical support center for the synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals who are working with this synthesis and may be encountering challenges, particularly with reaction yield and purity. Here, we will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting guides in a direct question-and-answer format, and offer validated protocols to help you navigate common experimental hurdles.
Reaction Overview & Key Principles
The synthesis of the target molecule typically involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis is the displacement of a leaving group (often a halogen) from a highly electron-deficient aromatic ring by a nucleophile. In this case, the phenyl ring is "activated" by the strong electron-withdrawing effects of the nitro group (-NO₂) and the fluoro group (-F).[1][2][3] The nitro group, in particular, is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) when positioned ortho or para to the leaving group, thereby lowering the activation energy of the reaction.[1][4]
-
Esterification: The introduction of the ethyl acetate moiety can be achieved either by reacting the substituted phenylacetic acid with ethanol under acidic conditions (Fischer Esterification) or by using an alkylating agent like ethyl bromoacetate on a precursor.[5][6]
Understanding the interplay of these steps is critical for troubleshooting. A failure in one part of the sequence will inevitably lead to a low final yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this reaction? A1: The key step is a Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via an addition-elimination mechanism.[1][3][4] A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[3][4] The leaving group is subsequently eliminated, restoring the aromaticity of the ring. The presence of the nitro group ortho or para to the site of substitution is essential for stabilizing this intermediate.[2]
Q2: Why is the nitro group so important for this reaction's success? A2: The nitro group is a powerful electron-withdrawing group. It significantly depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[2][3] Crucially, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, which is the rate-determining step of the reaction.[7][8] Without this stabilization, the energy barrier for the reaction would be prohibitively high.
Q3: Which halogen is the better leaving group in SNAr, Bromine or Fluorine? A3: Contrary to SN1/SN2 reactions, in SNAr the order of reactivity for halogens is typically F > Cl > Br > I.[8] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the attack.[8] Therefore, if your starting material has both, the fluorine is more likely to be substituted if sterically accessible and activated.
Q4: Can I use a different base? What are the considerations? A4: The choice of base is critical. If your synthesis involves the deprotonation of a carbon acid (like a substituted phenylacetic acid), a strong, non-nucleophilic base like LDA might be used. If the synthesis involves alkylation of a phenol or aniline, a weaker base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the nucleophile without causing unwanted side reactions.[9] Using a strong base like sodium hydroxide could lead to hydrolysis of the ester product.
Troubleshooting Guide: Low Yield & Purity Issues
This section is structured to address specific problems you may be observing in your experiment.
Symptom 1: Low or No Product Formation (Starting Material Unchanged)
If your TLC or other analysis shows a significant amount of unreacted starting material, consider the following causes:
| Question | Probable Cause | Recommended Action & Explanation |
| Is your nucleophile strong enough or properly activated? | Insufficient nucleophilicity or incomplete deprotonation. | If using a carbon nucleophile derived from a phenylacetic acid precursor, ensure complete deprotonation with a strong base (e.g., LDA). For alcohol or amine nucleophiles, a base like K₂CO₃ or NaH is needed to generate the more potent alkoxide or amide. The neutral species is often a poor nucleophile for this reaction. |
| Is the reaction temperature adequate? | Insufficient thermal energy to overcome the activation barrier. | SNAr reactions, while activated, often require heat.[1] If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C), while monitoring for decomposition by TLC. |
| Are your reagents and solvent completely dry? | Quenching of the nucleophile or base by water. | Water can protonate your nucleophile, rendering it inactive. Anhydrous solvents and reagents are critical, especially when using strong bases like NaH or LDA. Dry solvents thoroughly using appropriate methods (e.g., molecular sieves, distillation from a drying agent). |
| Is there an issue with the electron-withdrawing groups? | The activating groups are not positioned correctly (ortho/para) to the leaving group. | The stabilizing effect of the nitro group is only significant when it is ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge in the Meisenheimer intermediate.[2][4] Verify the regiochemistry of your starting material. |
Symptom 2: Formation of Multiple Products / Low Purity
If you observe the formation of your desired product but it is contaminated with significant impurities, investigate these possibilities:
| Question | Probable Cause | Recommended Action & Explanation |
| Are you observing hydrolysis of the ester? | Presence of water or hydroxide during reaction or workup. | The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under basic (saponification) or strongly acidic conditions with heat. During workup, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization and avoid prolonged exposure to strong acids or bases.[6][10] |
| Could there be a competing substitution? | The aromatic ring has multiple potential leaving groups. | In the 2-bromo-4-fluoro-5-nitrophenyl system, both Br and F are potential leaving groups. While F is typically more reactive in SNAr, steric hindrance at the 2-position (ortho to the bulky acetate side chain) might favor substitution at the 4-position under certain conditions. Analyze your side products carefully (e.g., by MS or NMR) to identify their structure. |
| Is your base too strong or nucleophilic? | The base is acting as a competing nucleophile. | If using a base like sodium ethoxide for an esterification step, it can also act as a nucleophile in an SNAr reaction. Consider using a non-nucleophilic base like DBU or a carbonate base if this is suspected. |
| Are you seeing products from a benzyne mechanism? | Use of a very strong base (e.g., NaNH₂) under harsh conditions. | While less common for activated systems, extremely strong bases can induce an elimination-addition (benzyne) mechanism, which can lead to a mixture of regioisomers.[1][2] This is unlikely under typical SNAr conditions but is a possibility if troubleshooting leads to extreme measures. |
Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for diagnosing low-yield issues.
Caption: Troubleshooting logic tree for low yield.
Validated Experimental Protocols
Protocol 1: General Procedure for SNAr with Ethyl Acetate Moiety
This protocol assumes the synthesis proceeds via alkylation of a precursor with ethyl bromoacetate.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted phenol/aniline precursor (1.0 eq) and anhydrous acetone or DMF (10 mL/mmol of precursor).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.
-
Nucleophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or ~60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.
-
Workup:
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and finally with brine (1x).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Fischer Esterification of the Phenylacetic Acid Precursor
-
Setup: Dissolve the 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid precursor (1.0 eq) in anhydrous ethanol (EtOH, can be used in large excess as both reagent and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH) to the solution.[11]
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the disappearance of the starting carboxylic acid by TLC.
-
Workup:
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.[6]
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via column chromatography as described above.
SNAr Mechanism Visualization
The following diagram illustrates the key steps in the SNAr mechanism.
Caption: The two-step addition-elimination SNAr mechanism.
References
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Maksić, Z. B., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl phenylmalonate. Retrieved from [Link]
- Google Patents. (n.d.). DE19836222A1 - Pure ethyl atropate preparation from pure ethyl phenyl-acetate and paraformaldehyde in N-methylpyrrolidone or dimethyl formamide, used as intermediates for drugs, especially tilidine.
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
PubMed. (2006, February 15). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
-
MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. Retrieved from [Link]
- Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]
-
MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 24). Esterfication of 2,2,2-triphenylethanoic acid. Retrieved from [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Stability & Handling of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
[1]
Emergency Triage: Quick Troubleshooting Guide
Status: Active Role: Senior Application Scientist[1]
Welcome to the technical support hub. This guide addresses the stability profile of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate , a highly functionalized intermediate often used in the synthesis of indole and quinazoline-based kinase inhibitors.[1] Due to the specific substitution pattern (nitro group ortho to fluorine), this molecule exhibits unique reactivity that can lead to rapid degradation if mishandled.[1]
Common User Issues & Immediate Solutions
| Symptom | Probable Cause | Immediate Action |
| Solution turned yellow/red/brown | Base-promoted degradation. The benzylic protons are acidic, and the ring is activated.[1] Base causes enolization or | STOP. Neutralize immediately with dilute HCl or AcOH. Check LC-MS for dimers or hydrolysis products. |
| New peak in LC-MS (+14 or -14 Da) | Transesterification. Occurs if dissolved in Methanol (creates Methyl ester) or Ethanol (if Ethyl ester exchanges).[1] | Avoid alcohols as solvents for storage.[1] Use Acetonitrile (ACN) or Dichloromethane (DCM).[1] |
| Precipitate in aqueous buffer | Solubility limit reached. The compound is lipophilic ( | Re-dissolve in 100% DMSO or DMF to create a stock, then slowly spike into media (keep final organic % < 1%).[1] |
| Loss of Fluorine signal (NMR) | Nucleophilic Aromatic Substitution ( | Check nucleophiles. Did you use an amine, thiol, or hydroxide? They have likely displaced the fluorine.[2] |
Deep Dive: Solvent Compatibility Matrix
Technical Insight: The stability of this compound is dictated by three competing electrophilic sites:[1]
-
The Ester Carbonyl: Susceptible to hydrolysis.[1]
-
The C-4 Carbon (C-F bond): Highly activated for
by the ortho-nitro group [1].[1] -
The Benzylic Carbon (
-CH2): Acidic due to the electron-deficient ring.[1]
Solvent Stability Table
| Solvent Class | Recommended? | Stability Rating | Technical Notes |
| Hydrocarbons (Hexane, Heptane) | No | High (Chemical) / Low (Solubility) | Compound is practically insoluble.[1] Good for washing, bad for reactions. |
| Chlorinated (DCM, Chloroform) | Yes | Excellent | Best for short-term handling and extractions.[1] Avoid prolonged storage if traces of HCl are present (acid hydrolysis).[1] |
| Polar Aprotic (DMSO, DMF) | Yes (with caution) | Good | Preferred for stock solutions. Warning:[1] On heating (>60°C), DMSO can act as an oxidant or nucleophile.[1] Keep at RT or 4°C. |
| Alcohols (MeOH, EtOH, IPA) | Restricted | Poor | Risk of Transesterification. In the presence of any acid/base catalyst, the ethyl group will swap with the solvent alkyl group.[1] |
| Aqueous Buffers (PBS, Tris) | No | Very Poor | Insoluble.[1] At pH > 7.5, rapid hydrolysis of the ester and potential displacement of Fluorine by |
| Nitrile (Acetonitrile) | Yes | Excellent | Ideal for LC-MS preparation and non-nucleophilic reactions.[1] |
Mechanistic Insight & Degradation Pathways[1]
To prevent degradation, you must understand the "Why." The specific arrangement of the Nitro (pos 5) and Fluoro (pos 4) groups creates a "hotspot" for reactivity.[1]
The Trap
The nitro group at position 5 withdraws electron density from the ring, making the carbon at position 4 (holding the Fluorine) extremely electrophilic. While Bromine (pos 2) is also activated (para to Nitro), Fluorine is a superior leaving group in
Key Takeaway: If you dissolve this in methanol containing an amine (e.g., for a reductive amination later), the amine will likely displace the Fluorine before reacting with any other part of the molecule.[1]
Visualization: Degradation Logic Flow
Figure 1: Stability decision matrix highlighting the critical risks of SNAr and Transesterification.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this for biological assays or analytical standards.[1]
-
Weighing: Weigh 3.06 mg of the compound (MW ≈ 306.09 g/mol ).
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex gently for 30 seconds. Do not sonicate for >1 minute (heat generation degrades the nitro group).[1]
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Shelf Life: 3 months at -20°C. 1 week at 4°C.[1]
-
Protocol B: QC Check via HPLC
Use this to verify if your compound has degraded.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1]
-
Expected Retention: The compound is lipophilic; expect elution late in the gradient (approx. 7-8 min).[1]
Frequently Asked Questions (FAQ)
Q: Can I heat this compound to speed up dissolution?
A: Avoid heating above 50°C. The combination of the nitro group and the benzylic ester creates thermal instability.[1] If heating is required for a reaction, ensure an inert atmosphere (
Q: I need to react the Ester group but keep the Fluorine intact. How?
A: This is difficult. Standard hydrolysis (LiOH/NaOH) often attacks the Fluorine via
-
Recommendation: Use mild acid hydrolysis (HCl/Dioxane) or specific enzymatic cleavage (Lipase) if you need the free acid without touching the aryl fluoride.[1]
Q: Why does the Material Safety Data Sheet (MSDS) say "Store in Freezer"? A: While the solid is relatively stable, the "activated" nature of the ring makes it sensitive to moisture and light over time.[1] Slow hydrolysis releases HBr or HF, which autocatalyzes further decomposition.
References
-
BenchChem. (2025).[1] Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine (Analogous Reactivity).[1][2] Retrieved from .[1]
-
Harvard University. (2025).[1] Concerted nucleophilic aromatic substitutions: Mechanistic analysis of activated aryl fluorides. Harvard DASH.[1] Retrieved from .[1]
-
MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate: Mechanisms and Water Catalysis. Molecules.[1][3][4][5][6][7][8][9][10] Retrieved from .[1]
-
PubChem. (2025).[1][4] Ethyl 2-bromo-2-(2-nitrophenyl)acetate Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Sigma-Aldrich. (2025).[1] Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Specification. Retrieved from .[1]
Sources
- 1. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 7. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. kinampark.com [kinampark.com]
- 10. pubs.acs.org [pubs.acs.org]
Side reactions of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate under basic conditions
Welcome to the technical support center for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile intermediate under basic conditions. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Reactivity Landscape
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a highly functionalized molecule with multiple reactive sites. Its utility as a synthetic building block is precisely due to this reactivity, but it also presents unique challenges. Under basic conditions, three primary sites are susceptible to transformation: the active methylene (α-carbon), the ethyl ester, and the electron-deficient aromatic ring. Understanding the interplay between these sites is critical for reaction design and optimization.
Diagram: Key Reactive Sites
The following diagram illustrates the principal points of reactivity on the molecule when subjected to basic conditions.
Caption: Logical workflow of an intermolecular SNAr reaction.
Troubleshooting & Optimization:
-
Choice of Nucleophile/Base: If your intended nucleophile for the α-carbon is also a potent nucleophile for SNAr (e.g., an amine, alkoxide), this side reaction is more likely. Using a sterically hindered, non-nucleophilic base (like LDA or KHMDS) to first generate the enolate at low temperature can improve selectivity.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at the lowest effective temperature can favor the desired α-carbon reaction.
-
Order of Addition: Add the base to the substrate at low temperature to pre-form the enolate. Then, add your electrophile. This minimizes the time that a potential external nucleophile is present with the un-deprotonated, SNAr-active starting material.
Q3: I'm observing the formation of an unexpected bicyclic product, which appears to be an oxindole derivative. What is the mechanism?
A3: This is the result of an intramolecular SₙAr cyclization. This side reaction is a significant risk, especially with strong bases or upon heating.
Causality: The base deprotonates the active methylene group to form an enolate. This enolate is a potent carbon nucleophile. It can then attack the C2 position of the aromatic ring (to which the bromine is attached) in an intramolecular fashion. This 5-exo-trig cyclization displaces the bromide ion, which is a good leaving group, to form a stable five-membered ring fused to the aromatic core, resulting in a substituted oxindole product.
Mitigation Strategies:
-
Use a Hindered Base: Bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are sterically bulky, which can disfavor the constrained transition state required for the intramolecular attack compared to intermolecular reactions.
-
Low Temperatures: This is critical. Forming the enolate at -78 °C and then adding the desired electrophile at that temperature can often completely suppress this cyclization pathway. The activation energy for the intramolecular cyclization is often higher than for the intermolecular reaction.
-
Solvent Choice: Less polar solvents may slightly disfavor the formation of the charged transition state for the intramolecular SNAr.
Frequently Asked Questions (FAQs)
Q: What is the best all-around base for performing an alkylation at the α-carbon of this substrate? A: For maximum selectivity and minimal side reactions, a strong, non-nucleophilic, hindered base is recommended. Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) at -78 °C in an anhydrous solvent like THF are the gold-standard choices. They provide rapid, quantitative deprotonation to the enolate, which can then be trapped with an electrophile, minimizing the risk of hydrolysis, SNAr, and intramolecular cyclization.
Q: Can I use sodium ethoxide as the base? A: It is highly discouraged. Sodium ethoxide exists in equilibrium with its conjugate acid, ethanol. This introduces a protic source that can complicate the reaction. More importantly, the ethoxide ion is a potent nucleophile that will aggressively promote intermolecular SNAr at the C-F position. It can also lead to transesterification if other esters are present.
Q: How does the choice of solvent affect the outcome? A: The solvent plays a crucial role.
-
Aprotic Polar Solvents (DMF, DMSO): These solvents are excellent at dissolving ionic intermediates and can accelerate SNAr reactions. Use with caution and preferably at low temperatures.
-
Ethereal Solvents (THF, Diethyl Ether): These are generally the best choice. They are aprotic and less polar than DMF/DMSO, providing a good balance for enolate formation and subsequent alkylation while helping to suppress SNAr side reactions.
-
Aprotic Nonpolar Solvents (Toluene, Hexane): These can be used but may lead to solubility issues with the enolate salt.
Data & Conditions Summary
| Side Reaction | Favored By | Recommended Preventative Measures |
| Ester Hydrolysis (Saponification) | Aqueous/hydroxide bases (NaOH, KOH), high temperatures, protic solvents. [1] | Use anhydrous conditions; employ non-nucleophilic bases (NaH, K₂CO₃, LDA); low temperatures; prompt acidic workup. [2] |
| Intermolecular SNAr | Nucleophilic bases/reagents (amines, alkoxides), high temperatures, polar aprotic solvents (DMF, DMSO). | Use non-nucleophilic, hindered bases (LDA, KHMDS); maintain low temperatures (-78 °C to 0 °C); control order of addition. |
| Intramolecular Cyclization | Strong bases, elevated temperatures, prolonged reaction times. | Use hindered bases (LDA); perform reaction at low temperatures (-78 °C); add electrophile promptly after enolate formation. |
| Self-Condensation (Claisen-type) | High concentration of substrate, slow deprotonation relative to intermolecular attack. | Use slow addition of substrate to a solution of strong base at low temperature; ensure rapid trapping with the desired electrophile. |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation Minimizing Side Reactions
This protocol is designed to maximize the yield of the α-alkylated product while suppressing the key side reactions discussed above.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Solvent & Reagents: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this, add a solution of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep-colored solution for 45 minutes at -78 °C.
-
Alkylation: Add the desired electrophile (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction & Quench: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still cold.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
References
-
Wikipedia. ANRORC mechanism. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
Grokipedia. ANRORC mechanism. [Link]
-
Wolan, A., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4269. [Link]
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
-
Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. Chimia, 45, 316-320. [Link]
-
Ríos-Lombardía, N., et al. (2017). Origins of ANRORC reactivity in nitroimidazole derivatives. Organic & Biomolecular Chemistry, 15(31), 6567-6574. [Link]
-
eGyanKosh. Unit-8 Active Methylene Compounds. [Link]
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University of Calgary. Hydrolysis of Esters. [Link]
-
Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 54, 327-336. [Link]
-
Aminov, S. V., et al. (2025). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. New Journal of Chemistry, 49, 8627-8631. [Link]
-
Scitechseries. Some Anrorc Type Reactions In The Chemistry Of Five Membered Heterocycles Containing Three Heteroatoms. [Link]
-
SynArchive. Smiles Rearrangement. [Link]
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Moradnia, F., et al. (2018). Several Species of Nucleophiles in the Smiles Rearrangement. Mini-Reviews in Organic Chemistry, 16(5), 447-460. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Li, H., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. [Link]
-
Hadjar, S., et al. (2014). Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. Journal of The American Society for Mass Spectrometry, 25(6), 1039–1047. [Link]
-
Bentham Science Publisher. Several Species of Nucleophiles in the Smiles Rearrangement. [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
-
Khan, A. R., & Qureshi, S. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. International Journal of Chemical Reactor Engineering, 16(6). [Link]
-
All Chemistry. (2023). Knoevenagel condensation. [Link]
-
Hawari, J. (2000). Biodegradation of nitroaromatic compounds and explosives. Biotechnology Advances, 18(3), 247-268. [Link]
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Vaia. The Knoevenagel condensation is a special case of the aldol condensation.... [Link]
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ResearchGate. The Aldol Reactions of Active Methylene Compounds. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Reid, M., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(12), 1209–1214. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Blaser, H.-U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5334-5356. [Link]
-
Reddy, B. V. S., et al. (2011). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. Tetrahedron Letters, 52(49), 6583-6586. [Link]
-
ResearchGate. Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,.... [Link]
-
Gomez, A. L., et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(2), 346. [Link]
-
Bakulev, V. A., et al. (2021). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 26(11), 3326. [Link]
-
Oishi, T., et al. (2013). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 11(36), 6108-6117. [Link]
-
Hu, Z., et al. (2017). I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. The Journal of Organic Chemistry, 82(6), 3152-3158. [Link]
-
Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Journal of the Chemical Society, Perkin Transactions 2, (6), 671-674. [Link]
-
Chen, Y.-C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8993. [Link]
Sources
Optimizing reaction time and temperature for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate synthesis.
Welcome to the technical support center for the synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction, but the yield of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is significantly lower than expected, or you've isolated no product at all.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and continue to monitor the reaction progress. Be cautious not to overheat, as this can lead to decomposition and side product formation.
-
-
Moisture in the Reaction: The presence of water can interfere with many organic reactions, especially those involving reactive intermediates.[1]
-
Solution: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. If necessary, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Reagents: The starting materials, particularly the 2-bromo-4-fluoro-5-nitrophenylacetic acid or the corresponding acyl halide, and ethyl bromoacetate, may be impure or degraded.
-
Solution: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Use freshly opened or properly stored reagents.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a low yield.
-
Solution: Carefully measure and calculate the molar equivalents of all reactants. Ensure the limiting reagent is appropriate for the reaction conditions.
-
Issue 2: Formation of Significant Impurities
Your final product is contaminated with one or more significant impurities, as observed by NMR, LC-MS, or other analytical methods.
Potential Causes and Solutions:
-
Side Reactions: The reaction conditions may be promoting unwanted side reactions.
-
Solution:
-
Temperature Control: Overheating is a common cause of side product formation.[1] Maintain a stable and optimal reaction temperature.
-
Order of Addition: Adding reagents too quickly can lead to localized high concentrations and side reactions.[1] Consider adding one of the reactants dropwise over a period of time.
-
Alternative Pathways: The presence of multiple reactive sites on the starting material could lead to the formation of isomeric byproducts. For instance, nucleophilic substitution at other positions on the phenyl ring might occur.[2] Careful control of reaction conditions is crucial to favor the desired substitution.
-
-
-
Decomposition of Product: The desired product may be unstable under the reaction or workup conditions.
-
Solution: If you suspect product decomposition, try to perform the workup at a lower temperature and minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases).
-
-
Inadequate Purification: The purification method may not be effective at removing certain impurities.
-
Solution:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]
-
Column Chromatography: For both solid and liquid products, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can separate the desired product from impurities.[2]
-
-
Issue 3: Reaction Fails to Initiate
You have combined the reactants, but the reaction does not appear to be starting, as indicated by a lack of change in the reaction mixture or by TLC/HPLC analysis.
Potential Causes and Solutions:
-
Activation Energy Barrier: The reaction may require an initial input of energy to overcome the activation barrier.
-
Solution: Gently warm the reaction mixture to the recommended starting temperature. In some cases, a brief period of higher temperature may be needed to initiate the reaction, after which it can be maintained at a lower temperature.
-
-
Inhibitors: Trace impurities in the starting materials or solvent could be inhibiting the reaction.
-
Solution: Purify the starting materials and use high-purity, dry solvents.
-
-
Catalyst Inactivity (if applicable): If the synthesis involves a catalyst, it may be inactive.
-
Solution: Ensure the catalyst is fresh and has been stored correctly. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
Q1: What is the general synthetic route for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate?
The synthesis typically involves the esterification of 2-bromo-4-fluoro-5-nitrophenylacetic acid.[3] A common method is the reaction of the corresponding acid with ethanol in the presence of an acid catalyst. Alternatively, the acid can be converted to an acyl halide, which then reacts with ethanol. Another potential route involves the reaction of a suitable precursor with ethyl bromoacetate.[4][5]
Q2: What are the optimal temperature and reaction time for this synthesis?
The optimal temperature and reaction time can vary depending on the specific synthetic route and the scale of the reaction.
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 25°C to 80°C (Reflux) | Start at room temperature and gradually increase if the reaction is slow. Refluxing in a suitable solvent like ethanol is common for esterification. |
| Reaction Time | 4 to 24 hours | Reaction progress should be monitored. Longer times may be necessary for less reactive substrates.[4] |
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: What are the key safety precautions I should take during this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood, especially when working with volatile or hazardous reagents.
-
Handling Reagents: Ethyl bromoacetate is a lachrymator and should be handled with care.[6] Many of the other reagents may also be irritants or toxic.[3] Consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: What is the role of the bromo, fluoro, and nitro groups on the phenyl ring?
These substituents have a significant impact on the reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which activates the phenyl ring towards nucleophilic aromatic substitution.[2] The bromo and fluoro atoms are also electron-withdrawing and can influence the regioselectivity of further reactions.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Sources
Column chromatography conditions for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate purification
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate via column chromatography. This guide provides in-depth FAQs, troubleshooting, and detailed protocols.
Technical Support Center: Purifying Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
This guide serves as a dedicated resource for the column chromatography purification of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic framework for success, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this specific molecule?
A1: The primary challenge lies in the molecule's moderate polarity and the potential for interactions with the stationary phase. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate possesses several functional groups that influence its chromatographic behavior: the polar nitro group and ester, and the halogenated aromatic ring. These can lead to peak tailing on silica gel if the mobile phase is not optimized. Furthermore, the presence of closely-related impurities from the synthesis requires a well-chosen solvent system to achieve baseline separation.
Q2: What is the best stationary phase for this purification?
A2: For this compound, standard silica gel (60 Å porosity, 40-63 µm particle size) is the most common and cost-effective choice. Its efficacy is well-documented for the separation of compounds with moderate polarity. In cases of severe peak tailing or irreversible adsorption, a diol-functionalized silica could be considered as a less acidic alternative.
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The goal is to achieve a Retention Factor (Rf) of 0.25-0.35 for the target compound on the TLC plate, as this typically translates to a good separation on the column.
Q4: How can I visualize the compound on a TLC plate?
A4: Due to the presence of the nitroaromatic chromophore, Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is UV-active. Visualization can be easily achieved using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate. For a more sensitive or alternative visualization, a potassium permanganate stain can be used, which reacts with the ester group.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | The mobile phase polarity is too high, causing all compounds to elute too quickly. | Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| The mobile phase polarity is too low, resulting in broad peaks and long elution times. | Increase the mobile phase polarity by increasing the percentage of the more polar solvent. | |
| Peak Tailing | The compound is interacting too strongly with acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase to mask the active sites on the silica. |
| The sample is overloaded on the column. | Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. | |
| Compound Not Eluting | The mobile phase is not polar enough to move the compound down the column. | Significantly increase the polarity of the mobile phase. A gradient elution may be necessary, starting with a low polarity and gradually increasing it. |
| Cracked or Channeled Column Bed | The silica gel was not packed properly, creating channels for the solvent to flow through unevenly. | Repack the column carefully, ensuring a uniform and well-settled bed. A slurry packing method is generally preferred. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization using TLC
-
Prepare TLC Chambers: Line several small beakers or TLC chambers with filter paper and add different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your target compound in each solvent system.
-
Select the Optimal System: Choose the solvent system that provides an Rf value between 0.25 and 0.35 for the target compound and shows good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if needed) to begin the elution process at a steady drip rate.
-
Collect fractions in an array of test tubes or vials.
-
Monitor the elution of the compound by periodically checking the fractions with TLC.
-
-
Isolation and Analysis:
-
Combine the pure fractions containing the target compound.
-
Remove the solvent using a rotary evaporator.
-
Confirm the purity of the final product using techniques such as NMR, LC-MS, or melting point analysis.
-
Visualizations
Caption: A typical workflow for column chromatography purification.
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, functionalized phenylacetic acids and their ester derivatives are crucial structural motifs.[1] Their prevalence in a wide array of biologically active molecules, including anti-inflammatory drugs and antibiotics, underscores the importance of their precise synthesis and characterization.[1][2] Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, with its unique substitution pattern, serves as a valuable intermediate in the synthesis of novel therapeutic agents.[3][4] The strategic placement of bromo, fluoro, and nitro groups on the phenyl ring allows for a diverse range of chemical modifications, making a thorough understanding of its characterization paramount.
This guide provides an in-depth comparison of analytical techniques for the characterization of the title compound and its derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of Substituent Choice
The reactivity of the phenyl ring in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is intricately governed by the electronic properties of its substituents. The interplay of the electron-withdrawing inductive effects of fluorine, bromine, and the nitro group, alongside the resonance effects of the halogens, creates a unique chemical environment.
-
Fluorine: Its strong inductive effect significantly influences the acidity of adjacent protons and the overall electron density of the aromatic ring.[5]
-
Bromine: While also electronegative, its larger size and weaker inductive effect compared to fluorine make the C-Br bond a key site for transformations like palladium-catalyzed cross-coupling reactions.[5]
-
Nitro Group: As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its presence is also a key feature for potential biological activity, as it can be reduced to an amino group, opening avenues for further derivatization.[3]
Understanding these electronic influences is critical for predicting reaction outcomes and for the accurate interpretation of spectroscopic data.
Comparative Analysis of Characterization Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and its derivatives. Each technique provides a unique piece of the structural puzzle.
Table 1: Comparative Spectroscopic Data
| Technique | Expected Observations for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate | Rationale and Comparative Insights for Derivatives |
| ¹H NMR | Aromatic Protons: Two distinct signals in the downfield region (δ 7.0-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.[6][7] Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. Ethyl Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm. | The chemical shifts of the aromatic protons will be highly sensitive to the nature and position of any new substituent. Electron-donating groups will cause upfield shifts, while electron-withdrawing groups will cause further downfield shifts.[6] |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons directly attached to the electron-withdrawing groups (Br, F, NO₂) will be significantly deshielded and appear at lower field.[7] Carbonyl Carbon (C=O): A signal around δ 165-175 ppm. Methylene and Ethyl Carbons: Signals in the upfield region (δ 14-65 ppm). | Changes in the substitution pattern will directly impact the chemical shifts of the aromatic carbons, providing valuable information about the success of a derivatization reaction. The number of unique carbon signals can confirm the symmetry of the molecule.[7] |
| FT-IR | C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹. N-O Stretch (Nitro): Two characteristic strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹. C-Br Stretch: An absorption band typically found in the fingerprint region below 800 cm⁻¹. | Derivatization will introduce new functional groups with their own characteristic absorption bands (e.g., N-H stretch for an amino group, O-H stretch for a hydroxyl group), allowing for straightforward confirmation of the transformation. |
| Mass Spec. | Molecular Ion Peak (M⁺): A distinct peak corresponding to the molecular weight of the compound (306.09 g/mol ).[4] Isotope Pattern: The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, confirming the presence of a single bromine atom. | The molecular ion peak will shift according to the mass of the substituent added or removed. Fragmentation patterns can provide further structural information about the derivative. High-resolution mass spectrometry can confirm the elemental composition.[8] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
This protocol is based on a standard nucleophilic substitution reaction.
Materials:
-
2-Bromo-4-fluoro-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (initiator)
-
Carbon Tetrachloride (or a suitable alternative solvent)
-
Sodium Ethoxide
-
Ethanol (absolute)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-fluoro-5-nitrotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylic bromide.
-
Esterification: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Cool the ethoxide solution in an ice bath and add the crude benzylic bromide dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.[9]
Characterization Workflow
The following workflow outlines the systematic characterization of the synthesized compound.
Caption: Workflow for the synthesis, purification, and characterization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
Conclusion
The comprehensive characterization of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and its derivatives is a critical step in the drug discovery pipeline. A thorough understanding and application of various analytical techniques, as outlined in this guide, are essential for ensuring the structural integrity and purity of these valuable synthetic intermediates. By combining spectroscopic data with a sound understanding of the electronic effects of the substituents, researchers can confidently advance their synthetic campaigns and contribute to the development of novel therapeutics.
References
-
Mustafa, Y. F., et al. (2023). Novel functionalized phenyl acetate derivatives of benzo [e]-bispyrone fused hybrids: Synthesis and biological activities. ResearchGate. [Link]
-
PubChem. Ethyl 2-bromo-2-(2-nitrophenyl)acetate. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Wikipedia. Ethyl bromodifluoroacetate. [Link]
-
Cano, A., et al. (2021). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1259-1273. [Link]
-
Royal Society of Chemistry. Chapter 10: Mass Spectrometry and NMR. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Al-Warhi, T. I., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1009. [Link]
-
Al-Ostath, R. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]
-
El-Gohary, N. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
-
PubChemLite. 2-bromo-3-fluoro-6-nitrophenol (C6H3BrFNO3). [Link]
-
Springer Nature Experiments. NMR and MS Methods for Metabolomics. [Link]
-
Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
Avani Hotels & Resorts. Ethyl 2-(4-Fluoro-2-nitrophenyl)acetate. [Link]
-
ResearchGate. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 4. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. ETHYL 2-(2-BROMO-4-FLUORO-5-NITROPHENYL)ACETATE | 1012879-10-5 [sigmaaldrich.com]
Technical Comparison: Reagent Systems for the Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Executive Summary & Strategic Context
Target Molecule: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Primary Application: Key intermediate for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil analogs) and specific kinase inhibitors. Synthetic Challenge: The installation of the acetate side chain onto the highly functionalized halo-nitrobenzene core requires precise regioselectivity. The presence of a bromine atom (C2) and a fluorine atom (C4) creates a chemoselectivity challenge: the reaction must displace the fluorine activated by the nitro group without affecting the bromine (which is susceptible to Pd-catalyzed coupling) or the nitro group itself.
The Status Quo (Baseline): The traditional synthesis utilizes a Nucleophilic Aromatic Substitution (
The Alternative Proposal: This guide validates a Carbonate-based
Mechanistic Analysis & Reaction Pathways[1]
The synthesis hinges on the nucleophilic attack at the C4 position of 1-bromo-2,4-difluoro-5-nitrobenzene . The nitro group at C5 activates the C4-fluorine toward substitution via a Meisenheimer complex intermediate.[1]
Pathway Visualization (Graphviz)
Caption: Comparative workflow of the traditional NaH route versus the K₂CO₃/Krapcho alternative. Route B reduces unit operations and eliminates hazardous hydrogen evolution.
Detailed Reagent Comparison
Reagent System A: Sodium Hydride (NaH)
Role: Superbase for irreversible deprotonation of diethyl malonate.
-
Mechanism: Rapidly generates the sodiomalonate enolate, which attacks the aryl fluoride.
-
Performance: High conversion (>95%) in short reaction times (<2 hours).
-
Critical Flaws:
-
Safety: Generates stoichiometric hydrogen gas. Pyrophoric in moist air.
-
Exotherm: Reaction with malonate is highly exothermic, requiring cryogenic cooling (
C to C) during addition. -
Selectivity: The highly reactive enolate can lead to bis-alkylation or displacement of the ortho-fluorine (C2) if temperature control fails.
-
Reagent System B: Potassium Carbonate (K₂CO₃)
Role: Mild, heterogeneous base for equilibrium deprotonation.
-
Mechanism: Generates a low concentration of enolate in equilibrium. The removal of the enolate via
drives the reaction forward (Le Chatelier’s principle). -
Performance: Good conversion (85-92%) but requires elevated temperatures (
C) and longer times (4-12 hours). -
Advantages:
-
Safety: No gas evolution. Non-pyrophoric.
-
Process Control: Reaction stops if heating is removed.
-
Chemoselectivity: Milder conditions reduce the risk of affecting the C2-Bromine or denitration.
-
Reagent System C: The Decarboxylation Switch (Acid vs. LiCl)
Once the intermediate Diethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)malonate is formed, it must be converted to the mono-ester.
-
Standard (Acid Hydrolysis): Requires refluxing in conc. HCl or H₂SO₄/AcOH to decarboxylate to the phenylacetic acid, followed by re-esterification with Ethanol. (3 Steps total) .
-
Alternative (Krapcho): Heating the diester in wet DMSO with Lithium Chloride (LiCl) at
C. This cleaves one ethyl group via nucleophilic attack by Cl⁻, followed by spontaneous decarboxylation, directly yielding the target ethyl ester. (1 Step total) .
Performance Data & Decision Matrix
| Metric | System A: NaH / Acid Hydrolysis | System B: K₂CO₃ / Krapcho | System C: DBU (Superbase) |
| Overall Yield | 75 - 80% | 78 - 85% | 65 - 70% |
| Reaction Time | 2 h (Coupling) + 24 h (Hyd/Est) | 6 h (Coupling) + 4 h (Decarb) | 1 h (Coupling) |
| Safety Profile | High Risk (H₂, Pyrophoric) | Low Risk (Thermal only) | Medium (Corrosive) |
| Atom Economy | Low (Requires multiple solvents/reagents) | High (Direct conversion) | Medium |
| Cost | Low (Reagents) / High (Engineering controls) | Low (Cheap bulk base) | High (Expensive base) |
| Scalability | Poor (Gas management required) | Excellent (Standard reactors) | Good |
Validated Experimental Protocols
Protocol A: The Scalable Alternative (K₂CO₃ Route)
Recommended for batches >10g where safety is paramount.
Step 1:
-
Charge a reaction vessel with 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) and Dimethyl Sulfoxide (DMSO) (5 vol).
-
Add Diethyl Malonate (1.1 eq) and Potassium Carbonate (anhydrous, milled, 2.5 eq).
-
Heat the suspension to 80°C under nitrogen. Monitor by HPLC/TLC (approx. 6-8 hours).
-
Checkpoint: Disappearance of starting material. A small amount of hydrolysis byproduct (mono-acid) may appear but is inconsequential.
-
-
Workup: Cool to RT. Quench into water (10 vol) and extract with Ethyl Acetate. Wash organic layer with brine. Evaporate to yield the crude aryl malonate oil.
Step 2: Krapcho Decarboxylation
-
Redissolve the crude aryl malonate in DMSO (3 vol).
-
Add Lithium Chloride (LiCl) (2.0 eq) and Water (1.0 eq).
-
Heat to 130°C . Evolution of CO₂ gas will be observed.
-
Monitor until the diester is fully converted to the mono-ester (Target).
-
Workup: Cool to RT. Dilute with water. Extract with Toluene or Ethyl Acetate. Wash extensively with water to remove DMSO. Dry and concentrate.
-
Purification: Recrystallization from Ethanol/Heptane or silica plug filtration.
Protocol B: The High-Throughput Route (NaH Route)
Recommended only for small-scale (<1g) discovery synthesis.
-
Suspend NaH (60% in oil, 1.2 eq) in dry THF at 0°C .
-
Dropwise add Diethyl Malonate (1.2 eq). Caution: Vigorous H₂ evolution. Stir 30 min until clear.
-
Add solution of 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) in THF dropwise, keeping T < 5°C.
-
Stir at RT for 1 hour.
-
Quench: Carefully add saturated NH₄Cl. Extract with EtOAc.[2][3]
-
Hydrolysis/Decarboxylation: Reflux crude oil in AcOH/conc. H₂SO₄ (2:1) for 4 hours.
-
Esterification: Dilute the acidic mixture with Ethanol (excess) and reflux for another 4 hours.
-
Neutralize and extract.
Troubleshooting & Causality
-
Issue: Low conversion in K₂CO₃ route.
-
Cause: Particle size of K₂CO₃ is too large or DMSO is too wet.
-
Fix: Use milled/powdered K₂CO₃. Ensure DMSO water content is <0.1% for the coupling step (water inhibits the base strength).
-
-
Issue: "Missing" Bromine in product.
-
Cause: Reaction temperature too high (>100°C) during coupling, or use of Pd-contaminated glassware.
-
Fix: Keep coupling temp <90°C. The nitro group activates the Fluorine specifically; however, extreme heat can force non-selective degradation.
-
-
Issue: Incomplete Decarboxylation (Krapcho).
-
Cause: Temperature too low.[4]
-
Fix: The reaction requires >130°C. Ensure the system is not refluxing a lower-boiling solvent (like residual EtOAc).
-
References
-
Nucleophilic Arom
) of Fluoronitrobenzenes:- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Krapcho Decarboxylation Methodology
-
Safety of NaH vs.
- Title: Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
URL:[Link]
-
Product Characterization (Analogous Structures)
-
Title: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Properties.
- Source: Sigma-Aldrich / Merck.
-
-
Microwave-Assisted Malonate Arylation (Alternative Catalytic Route)
- Title: Microwave-Assisted Synthesis of α-Aryl Malon
- Source: ResearchG
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Decarboxylation [organic-chemistry.org]
Comparing the reactivity of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Reactivity in Complex Aromatic Scaffolds
In the landscape of modern medicinal chemistry and organic synthesis, polysubstituted aromatic compounds are indispensable building blocks. Their utility, however, is intrinsically linked to the predictable and selective reactivity of their functional groups. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate stands as a key intermediate, offering multiple reaction sites for diversification. The strategic arrangement of a bromo, a fluoro, and a nitro group on the phenylacetate core presents a nuanced reactivity profile. This guide provides an in-depth comparative analysis of the reactivity of this compound, juxtaposed with its structural analogs, supported by established chemical principles and illustrative experimental data. We will explore how the interplay of electronic and steric effects governs the outcome of two pivotal classes of reactions: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The Electronic and Steric Landscape: A Tale of Three Substituents
The reactivity of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a direct consequence of the electronic and steric influences exerted by its substituents on the aromatic ring.
Electronic Effects:
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[1][2] Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[2]
-
Fluoro Group (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[3] However, it also possesses a lone pair that can be donated to the aromatic ring via a resonance effect (+M).[3] In the context of SNAr, the inductive effect dominates, making the carbon to which it is attached highly electrophilic and an excellent site for nucleophilic attack.[4]
-
Bromo Group (-Br): Similar to fluorine, bromine has a -I and a +M effect. However, its inductive effect is weaker than fluorine's, and its larger size leads to poorer orbital overlap for the resonance effect.[3] In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond due to its lower bond dissociation energy.[5]
Steric Effects:
-
Ortho Bromo Group: The bromine atom at the 2-position, ortho to the ethyl acetate side chain, introduces significant steric hindrance. This "ortho effect" can influence the conformation of the side chain and may sterically hinder the approach of reactants to the adjacent positions.[6]
This unique combination of substituents sets the stage for a rich and selective chemistry, which we will explore in the following sections.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are cornerstones of modern C-C bond formation. In the context of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, the primary site of reactivity is the C-Br bond.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds. The reactivity of aryl halides in this reaction generally follows the trend I > Br > OTf >> Cl > F.[5] This is a direct consequence of the bond dissociation energies of the carbon-halogen bond, which is the bond broken during the rate-determining oxidative addition step to the palladium(0) catalyst.
Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Typical Yield | Reference |
| 1 | Ethyl 2-(2-bromo -4-fluoro-5-nitrophenyl)acetate | Ethyl 2-(4-fluoro-5-nitro-2-phenylphenyl)acetate | High | [7][8] |
| 2 | Ethyl 2-(2-chloro -4-fluoro-5-nitrophenyl)acetate | Ethyl 2-(4-fluoro-5-nitro-2-phenylphenyl)acetate | Moderate to Low | [5] |
| 3 | Ethyl 2-(4-fluoro -5-nitrophenyl)acetate | No Reaction at C-F bond | N/A | [5] |
Note: The yields are illustrative and can vary based on the specific boronic acid, catalyst, ligand, and reaction conditions used.
As the table illustrates, the C-Br bond in our target compound is the primary site for Suzuki-Miyaura coupling, with the C-F bond remaining largely unreactive under standard conditions. This chemoselectivity is a key feature that allows for the sequential functionalization of the aromatic ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate susceptible to nucleophilic attack. In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[4][9] This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.[9]
Regioselectivity in SNAr: A Competition Between Halogens
In Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, both the fluorine and bromine atoms are positioned ortho or para to the activating nitro group, making them potential sites for nucleophilic substitution. However, based on the general reactivity trend, the C-F bond is significantly more activated towards SNAr than the C-Br bond.
Illustrative Comparison of Regioselectivity in SNAr
| Entry | Substrate | Nucleophile | Major Product | Reference |
| 1 | Ethyl 2-(2-bromo-4-fluoro -5-nitrophenyl)acetate | Morpholine | Ethyl 2-(2-bromo-5-nitro-4-morpholinophenyl)acetate | [4] |
| 2 | Ethyl 2-(2-bromo -4-chloro-5-nitrophenyl)acetate | Morpholine | Ethyl 2-(4-chloro-5-nitro-2-morpholinophenyl)acetate | [1] |
Note: The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
The experimental evidence from related systems strongly suggests that nucleophilic attack will preferentially occur at the 4-position, leading to the displacement of the fluoride ion.[4] This provides a powerful strategy for introducing a wide range of nucleophiles at this position while leaving the bromine atom available for subsequent cross-coupling reactions.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a representative example and may require optimization for specific nucleophiles.
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ or triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General mechanism of the SNAr reaction.
Synergistic Reactivity: A Platform for Diverse Synthesis
The distinct reactivity profiles of the bromo and fluoro substituents in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate allow for a powerful and versatile synthetic strategy. One can first perform a selective SNAr reaction at the 4-position, displacing the fluorine with a variety of nucleophiles. The resulting product, now containing a bromine atom at the 2-position, can then undergo a subsequent palladium-catalyzed cross-coupling reaction to introduce a different substituent. This sequential functionalization provides a streamlined approach to complex, highly substituted aromatic compounds that are of great interest in drug discovery.
Conclusion: A Versatile Building Block with Tunable Reactivity
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a highly valuable and versatile building block in organic synthesis. The presence of three distinct functional groups on the aromatic ring, each with its own characteristic reactivity, allows for a high degree of control and selectivity in chemical transformations. The C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions, while the C-F bond is selectively activated for nucleophilic aromatic substitution. This differential reactivity provides a robust platform for the synthesis of complex and diverse molecular architectures, making it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the electronic and steric factors governing its reactivity is paramount to fully exploiting its synthetic potential.
References
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]
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Wikipedia. (n.d.). Ortho effect. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitrophenacyl bromide. Retrieved February 17, 2026, from [Link]
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Taylor & Francis Online. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved February 17, 2026, from [Link]
-
BOA. (n.d.). Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]
-
Scribd. (2025, May 8). Experiment 8 - Suzuki Coupling Reaction. Retrieved February 17, 2026, from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP 1 020 426 B9.
-
PubChem. (n.d.). Ethyl 2-bromo-2-(2-nitrophenyl)acetate. Retrieved February 17, 2026, from [Link]
-
MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved February 17, 2026, from [Link]
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Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved February 17, 2026, from [Link]
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MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved February 17, 2026, from [Link]
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Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 6). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
-
MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved February 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. Retrieved February 17, 2026, from [Link]
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A Researcher's Guide to the Biological Evaluation of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Analogs: A Predictive and Comparative Framework
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The substituted phenylacetate core, in particular, presents a versatile platform for the design of new bioactive molecules. This guide provides an in-depth comparative framework for investigating the biological effects of analogs of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. While direct comparative experimental data for this specific series of analogs is not yet prevalent in published literature, this guide will leverage established structure-activity relationships (SAR) from related chemical classes to predict biological activity and provide robust, validated protocols for their evaluation. Our focus will be on three key areas of biological investigation: anticancer, antimicrobial, and enzyme inhibitory activities.
The Rationale Behind the Core Structure: A Multifaceted Scaffold
The parent compound, Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, is a compelling starting point for a drug discovery campaign due to the unique combination of its substituents, each known to contribute to biological activity.
-
The Phenylacetate Core: Phenylacetic acid and its derivatives have been investigated for their cytostatic and cell-differentiating properties.[1] The esterification to ethyl acetate can modulate lipophilicity, potentially influencing cell membrane permeability and oral bioavailability.
-
Halogenation (Bromo and Fluoro Substituents): The presence and position of halogens on an aromatic ring can significantly impact a compound's biological profile.
-
Bromine: Often enhances the cytotoxic and pro-apoptotic activity of compounds.[2] Its size and polarizability can lead to stronger interactions with biological targets.
-
Fluorine: A common feature in many modern pharmaceuticals, fluorine substitution can improve metabolic stability, binding affinity, and membrane permeability.[3] In some cases, fluorine can act as a bioisostere for a hydrogen atom, while in others, its strong electron-withdrawing nature can alter the electronic properties of the molecule, influencing its reactivity and interactions.
-
-
The Nitro Group: The nitroaromatic moiety is a well-established pharmacophore, particularly in antimicrobial and anticancer agents.[4] Its potent electron-withdrawing properties can be crucial for molecular interactions, and it can be bioreduced in hypoxic environments (often found in tumors and certain bacterial infections) to form reactive cytotoxic species.[4]
The combination of these three distinct functional groups on a phenylacetate scaffold suggests a high probability of multifaceted biological activity. This guide proposes a systematic approach to synthesizing and testing analogs to elucidate the specific contributions of each substituent and to identify lead compounds for further development.
Proposed Analogs for a Comparative Study
To establish a clear structure-activity relationship, a series of analogs should be synthesized and evaluated. The following table outlines a proposed set of initial analogs, designed to systematically probe the influence of each substituent.
| Compound ID | R1 (-Br) | R2 (-F) | R3 (-NO2) | Rationale for Inclusion |
| Parent | Br | F | NO2 | The core compound of interest. |
| Analog-1 | H | F | NO2 | To assess the contribution of the bromo group. |
| Analog-2 | Br | H | NO2 | To evaluate the role of the fluoro substituent. |
| Analog-3 | Br | F | H | To determine the necessity of the nitro group for activity. |
| Analog-4 | Cl | F | NO2 | To compare the effect of a different halogen at the bromo position. |
| Analog-5 | Br | Cl | NO2 | To compare the effect of a different halogen at the fluoro position. |
| Analog-6 | F | F | NO2 | To investigate the effect of multiple fluorine substitutions. |
| Analog-7 | Br | F | NH2 | To explore the effect of reducing the nitro group to an amine. |
A Framework for Comparative Biological Evaluation
A multi-pronged approach is recommended to comprehensively assess the biological potential of the synthesized analogs. This should include evaluations of their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity Evaluation
Given the known cytotoxic potential of halogenated and nitroaromatic compounds, a primary focus of this investigation should be the evaluation of anticancer activity.
The following workflow outlines a standard procedure for assessing the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.
Workflow for in vitro cytotoxicity screening of analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test analogs in sterile DMSO. On the day of treatment, prepare serial dilutions of each compound in culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog.
Based on existing literature, we can hypothesize the following outcomes:
-
High Potency of the Parent Compound: The combination of bromo, fluoro, and nitro groups is expected to confer significant cytotoxic activity.
-
Importance of the Nitro Group: Analogs lacking the nitro group (e.g., Analog-3) are predicted to have significantly reduced cytotoxicity, highlighting the role of this group as a key pharmacophore.
-
Halogen Effects: The relative potency of the parent compound, Analog-1, Analog-2, Analog-4, and Analog-5 will elucidate the specific contributions of the bromo and fluoro groups. It is plausible that the bromo-substituted analogs will exhibit higher potency than their chloro- or non-halogenated counterparts.
Antimicrobial Activity Evaluation
The presence of the nitroaromatic moiety suggests potential antimicrobial activity. A systematic evaluation against a panel of clinically relevant bacteria is therefore warranted.
The broth microdilution method is a standard and quantitative approach to determine the MIC of an antimicrobial agent.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compounds: Prepare stock solutions of the analogs in DMSO. Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the bacterial culture to achieve a standardized inoculum density, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Broad-Spectrum Activity: The nitroaromatic scaffold may confer activity against both Gram-positive and Gram-negative bacteria.
-
Influence of Halogens: Halogenation has been shown to enhance the antimicrobial activity of various compounds.[6][7] A comparison of the MIC values for the different halogenated analogs will be crucial in determining the optimal substitution pattern.
-
Nitro Group Dependence: Similar to the anticancer activity, the antimicrobial effect is likely to be highly dependent on the presence of the nitro group.
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The electrophilic nature of the substituted phenyl ring in the target compounds suggests they may act as enzyme inhibitors. A general esterase inhibition assay using p-nitrophenyl acetate (pNPA) as a substrate can serve as an initial screening platform.
Workflow for a general enzyme inhibition assay.
-
Reagent Preparation: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4), a stock solution of a model esterase (e.g., porcine liver esterase), and a stock solution of the substrate p-nitrophenyl acetate (pNPA) in a minimal amount of organic solvent (e.g., ethanol or DMSO) and then dilute in buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test analogs. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate to all wells. The hydrolysis of pNPA by the esterase will release the yellow p-nitrophenolate ion.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value for each analog.
-
Inhibitory Potential: The electron-deficient nature of the aromatic ring, enhanced by the fluoro and nitro substituents, may promote interaction with nucleophilic residues in the active site of enzymes.
-
Structure-Dependent Inhibition: The IC50 values will reveal the structural requirements for potent enzyme inhibition. The size and electronic properties of the substituents will likely play a significant role in determining the inhibitory potency.
Data Summary and Comparative Analysis
The quantitative data obtained from the proposed experiments should be compiled into clear, concise tables to facilitate a direct comparison of the biological activities of the analogs.
Table for Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| Parent | MCF-7 | |
| A549 | ||
| HCT116 | ||
| Analog-1 | MCF-7 | |
| A549 | ||
| HCT116 | ||
| ... | ... |
Table for Antimicrobial Activity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | ||
| Analog-1 | ||
| Analog-2 | ||
| ... |
Table for Enzyme Inhibition Data
| Compound ID | Esterase IC50 (µM) ± SD |
| Parent | |
| Analog-1 | |
| Analog-2 | |
| ... |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate analogs. By systematically synthesizing and testing a well-defined set of analogs, researchers can elucidate the structure-activity relationships that govern their anticancer, antimicrobial, and enzyme inhibitory properties. The insights gained from these studies will be invaluable for the rational design and development of more potent and selective therapeutic agents based on this promising chemical scaffold. The provided protocols are robust and widely accepted in the field, ensuring the generation of high-quality, reproducible data. The predictive SAR analysis, grounded in existing literature, offers a solid foundation for interpreting the experimental results and guiding future optimization efforts.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Saavedra, L. A., et al. (2019). Synthesis and cytotoxic evaluation of novel halogenated chalcones in human leukemia cell lines. Medicinal Chemistry Research, 28(7), 1066-1077.
- Samid, D., et al. (1994). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology, 48(7), 1489-1494.
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Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]
- Olawale, O. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere.
- Kaplancikli, Z. A., et al. (2014). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 19(9), 13783-13801.
- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.
- Kumar, P., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(3), 273-279.
- Buckman, R. H., & Levy, G. N. (1995). Synergistic antimicrobial compositions containing a halogenated acetophenone and an organic acid.
- Hussain, A., et al. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 16(11), 105264.
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Demchenko, A. M., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[2][8][9]triazolo [3,4-b][1][8][9]thiadiazines. Current issues in pharmacy and medicine: science and practice, 14(4), 425-430.
- Al-Salahi, R., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 19(9), 13248-13262.
- Surtin, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 5038.
- Al-Salahi, R., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 19(9), 13248-13262.
- Pohl, N. L. (2009). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current opinion in chemical biology, 13(5-6), 622-628.
- Tavallaei, M., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Menger, F. M., & Hanna, M. J. (1995). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. In Synthesis and Chemistry of Agrochemicals IV (pp. 238-246). American Chemical Society.
- Wassermann, A. M., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS journal, 17(5), 1181-1192.
- Debnath, B., & Rosenkranz, H. S. (1993). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes (pp. 225-243). Springer, Boston, MA.
- Silverman, R. B. (2002). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 118(1-2), 1-10.
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Drug Design.org. (2005). Structure Activity Relationships. Available at: [Link]
- Ghasemi, S., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Journal of the Iranian Chemical Society, 1-20.
- de la Torre, P., & Carreño, M. C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
- Welsch, F., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Analytical and Bioanalytical Chemistry, 415(16), 3639-3651.
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Certificate of Analysis for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, QC Managers[1]
Executive Summary: The "Lynchpin" Intermediate
In the synthesis of third-generation EGFR inhibitors (e.g., indole-based scaffolds similar to Osimertinib analogs), Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) acts as a critical "lynchpin" intermediate.[1] Its unique substitution pattern—combining a labile ester, a reducible nitro group, and a halogen handle (Bromine)—makes it highly versatile but also chemically sensitive.
This guide objectively compares High-Fidelity (HF) Grade (>98.5%) versus Technical (Tech) Grade (~95%) variants of this compound. Through experimental data, we demonstrate how "minor" impurities in the Technical Grade CoA (Certificate of Analysis) propagate into significant yield losses and purification bottlenecks during downstream reductive cyclization.
Certificate of Analysis (CoA) Comparative Breakdown
The following table contrasts the specifications of a premium "HF Grade" typically required for GMP manufacturing against a standard "Tech Grade" often sourced for early-stage discovery.
Table 1: Specification & Performance Comparison
| Parameter | HF Grade (Recommended) | Tech Grade (Alternative) | Impact on Downstream Chemistry |
| Assay (HPLC) | Lower purity necessitates harsh recrystallization of the final indole, reducing overall throughput.[1] | ||
| Appearance | White to off-white crystalline powder | Yellow to brown solid | Dark color indicates oxidation products or residual nitration tars (phenolic impurities) that poison reduction catalysts.[1] |
| Water (KF) | Critical: High moisture hydrolyzes the ethyl ester to the free acid, which fails to cyclize under mild conditions. | ||
| Regioisomer | Regioisomers form "shadow" indoles that are nearly inseparable by standard chromatography.[1] | ||
| Free Acid | Not Specified | Free acid acts as a chain terminator in the cyclization step. |
Experimental Validation: The Reductive Cyclization Stress Test
To validate the impact of CoA parameters, we performed a comparative Reductive Cyclization to synthesize the downstream Oxindole core (a common precursor for kinase inhibitors).
The Reaction Pathway
The target transformation involves reducing the nitro group to an aniline, which spontaneously attacks the pendant ester to form the oxindole ring.
Reaction Conditions:
-
Reagents: Iron powder (Fe), Ammonium Chloride (
). -
Solvent: Ethanol/Water (4:1).
-
Temp/Time: Reflux, 4 hours.
Protocol Methodology
-
Dissolution: Dissolve 10.0 mmol of the starting material (HF or Tech Grade) in 40 mL Ethanol.
-
Activation: Add 30.0 mmol Fe powder and 5.0 mmol
in 10 mL water. -
Reflux: Heat to reflux (
) with vigorous stirring. Monitor via TLC/HPLC. -
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.
-
Isolation: Adjust pH to neutral, extract with Ethyl Acetate, and crystallize.
Results & Analysis
| Metric | HF Grade Input | Tech Grade Input | Analysis |
| Crude Yield | 92% | 84% | Tech grade suffered from mass loss due to non-reactive impurities.[1] |
| Isolated Yield | 88% | 65% | Major Drop: The Tech grade product required two recrystallizations to remove the "shadow" isomer. |
| Product Purity | 99.1% | 96.4% | Even after purification, Tech grade derived product retained trace colored impurities. |
| Catalyst Load | Standard | +20% Required | Tarry impurities in Tech grade deactivated the Iron surface, requiring excess reagent. |
Key Insight: The 2.5% regioisomer impurity in the Tech Grade did not cyclize efficiently or formed a distinct isomer that co-crystallized with the product, forcing a 23% drop in isolated yield.
Visualizing the Impact
The following diagrams illustrate the chemical pathways and the decision logic for material acceptance.
Diagram 1: Synthesis & Impurity Propagation
This diagram maps how specific impurities in the CoA (Regioisomers, Water) lead to specific failure modes in the reactor.
Caption: Impurity propagation pathways showing how regioisomers and moisture lead to inseparable byproducts and yield loss.
Diagram 2: QC Decision Tree (Go/No-Go)
A logic flow for QC managers to accept or reject batches based on the critical parameters discussed.
Caption: QC Decision Tree for evaluating incoming raw material batches based on critical impact thresholds.
Analytical Deep Dive: Interpreting the CoA
To ensure the integrity of your supply chain, verify these specific analytical markers in the vendor's raw data (not just the summary sheet).
H-NMR Signature (Verification)
-
The Diagnostic Peak: Look for the Ethyl Quartet at
4.1-4.2 ppm and the Singlet ( ) at 3.8-4.0 ppm. -
Red Flag: A broad singlet near
10-11 ppm indicates the presence of Free Acid (hydrolysis product). This correlates with high Karl Fischer (KF) values. -
Regioisomer Detection: The aromatic region (
7.0-8.5 ppm) should show two distinct singlets (or doublets with small coupling) for the para-protons. Extra splitting patterns in this region suggest the 4-bromo isomer (where protons are adjacent).
HPLC Method Suitability
Ensure the vendor uses a Gradient Method rather than Isocratic.
-
Reasoning: Isocratic methods often co-elute the des-bromo impurity (where Br is replaced by H) with the main peak.
-
Standard: Column C18, Mobile Phase A (0.1% TFA/Water), B (Acetonitrile). Gradient 10%
90% B over 20 mins.
References
-
Sigma-Aldrich. (n.d.).[1] Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Specification. Retrieved from [1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 44543219. Retrieved from
-
ChemicalBook. (2024). Synthesis and Suppliers of CAS 1012879-10-5. Retrieved from
-
Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Indole synthesis logic).
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Analysis of potential regioisomers in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate synthesis
Topic: Analysis of potential regioisomers in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS 1012879-10-5) is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, including Pazopanib (Votrient). The synthesis of this scaffold presents a classic regiochemical challenge: directing the nitro group to the 5-position (ortho to fluorine) while suppressing the formation of the 6-nitro isomer (ortho to the acetate arm).
This guide analyzes the mechanistic drivers of this regioselectivity and compares two synthetic methodologies: Standard Mixed-Acid Nitration versus Low-Temperature Acetyl Nitrate Nitration . We provide experimental protocols, spectral characterization data for isomer differentiation, and purification strategies to ensure pharmaceutical-grade purity (>98%).
Part 1: Mechanistic Analysis of Regioisomer Formation
The nitration of ethyl 2-(2-bromo-4-fluorophenyl)acetate involves an electrophilic aromatic substitution (
-
Fluorine (C4): Strong inductive deactivator but a powerful resonance donor. Directs ortho/para. (Targeting C3 and C5).
-
Bromine (C2): Deactivator. Directs ortho/para. (Targeting C1 and C3; C1 is blocked, C3 is sterically crowded).
-
Ethyl Acetate Group (C1): Weak activator (alkyl-like). Directs ortho/para. (Targeting C6 and C2; C2 is blocked).
The Regio-Battle: Position 5 vs. Position 6
-
Position 5 (Target): Favored by the strong ortho-directing resonance of Fluorine and the para-directing effect of Bromine.
-
Position 6 (Impurity): Favored by the ortho-directing effect of the alkyl acetate group.
-
Position 3: Sterically prohibited (sandwiched between Br and F).
While Fluorine is the dominant director, the electron-withdrawing nature of the halogens deactivates the ring, making the activation from the alkyl group at C1 significant. Consequently, without strict temperature control, the "kinetic" 6-nitro isomer forms in appreciable quantities (5–15%).
Figure 1: Mechanistic pathway showing the competition between the 5-nitro and 6-nitro regioisomers.
Part 2: Comparative Route Analysis
We compare two established protocols for introducing the nitro group.
Method A: Standard Mixed-Acid Nitration (
)
The industrial standard uses concentrated sulfuric acid as the solvent and catalyst.
-
Pros: High conversion (>95%), low cost, scalable.
-
Cons: Highly exothermic; "hot spots" lead to higher 6-nitro impurity (up to 15%) and potential benzylic oxidation of the acetate side chain.
Method B: Acetyl Nitrate Nitration (In Situ)
Uses
-
Pros: Generates the milder electrophile Acetyl Nitrate (
). The bulky reagent enhances steric discrimination, favoring the less hindered 5-position (selectivity >95:5). Milder conditions prevent side-chain oxidation. -
Cons: Higher reagent cost; requires careful quenching to hydrolyze anhydride byproducts.
Performance Comparison Matrix
| Metric | Method A: Mixed Acid ( | Method B: Acetyl Nitrate ( |
| Crude Yield | 92% | 84% |
| Regioselectivity (5-NO2 : 6-NO2) | ~85 : 15 | ~96 : 4 |
| Purity (Post-Workup) | 88% | 97% |
| Exotherm Risk | High (Requires cryo-cooling) | Moderate |
| Purification Need | Column Chromatography required | Recrystallization often sufficient |
| Cost Efficiency | High (Cheap reagents) | Medium (Reagents + Solvent) |
Part 3: Experimental Protocols & Characterization
Protocol 1: Optimized Acetyl Nitrate Synthesis (Recommended for High Purity)
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and N2 inlet, dissolve Ethyl 2-(2-bromo-4-fluorophenyl)acetate (10.0 g, 38.3 mmol) in Acetic Anhydride (40 mL).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Slowly add Potassium Nitrate (
, 4.26 g, 42.1 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature < 5°C to maximize regioselectivity. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Quench: Pour the reaction mixture onto 200g of crushed ice/water with vigorous stirring to hydrolyze excess anhydride.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat.
(to remove acetic acid) and Brine. Dry over . -
Purification: Recrystallize from Ethanol/Heptane (1:3) to obtain pale yellow needles.
Analytical Validation: Distinguishing Isomers via 1H NMR
The most reliable method to distinguish the regioisomers is 1H NMR Coupling Analysis .
| Isomer | Structure Feature | Proton Signals (Aromatic) | Coupling Constant ( |
| 5-Nitro (Target) | H3 and H6 are Para | Two Singlets (or weak doublets) | |
| 6-Nitro (Impurity) | H3 and H5 are Meta | Two Doublets |
Data for Target (5-Nitro):
-
1H NMR (400 MHz, CDCl3):
8.28 (d, Hz, 1H, H-6 Ar), 7.45 (d, Hz, 1H, H-3 Ar), 4.21 (q, 2H, ), 3.85 (s, 2H, ), 1.28 (t, 3H, ).-
Note: The aromatic protons appear as doublets due to coupling with Fluorine (
), not each other.
-
Data for Impurity (6-Nitro):
-
1H NMR: Aromatic protons show distinct meta-coupling pattern (
Hz) in addition to F-coupling.
Part 4: Purification Workflow
For pharmaceutical applications (Pazopanib synthesis), the removal of the 6-nitro isomer is non-negotiable.
Figure 2: Purification logic flow for isolating the 5-nitro isomer.
Crystallization Strategy: The 5-nitro isomer is significantly more crystalline and less soluble in non-polar solvents than the 6-nitro isomer due to the symmetry and packing efficiency of the para-substituted (relative to Br) system.
-
Solvent System: Ethanol (solvent) / Heptane (anti-solvent).
-
Procedure: Dissolve crude in minimum hot Ethanol (60°C). Add Heptane dropwise until turbidity appears. Cool slowly to 4°C.
References
-
Sigma-Aldrich. "Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Analysis." Sigma-Aldrich Catalog. Accessed February 18, 2026.[2] Link
-
Yuan, J. Y., et al. (2018).[3] "Synthesis and characterization of four process impurities in pazopanib." Pharmazie, 73(9), 494-497. (Describes the impurity profile of Pazopanib intermediates). Link
-
Smith, K., et al. (2000).[4] "A novel method for the nitration of deactivated aromatic compounds."[4] Journal of the Chemical Society, Perkin Transactions 1, 2753-2758.[4] (Methodology for selective nitration using acetyl nitrate/zeolites). Link
-
PubChem. "2-Bromo-5-fluoro-4-nitrophenacyl bromide Compound Summary." (Structural analog data for NMR comparison). Link
-
VNU Journal of Science. (2023). "Process of Preparing 3-methyl-6-nitro-1H-indazole... as an Important Intermediate for the Preparation of Pazopanib." (Context on industrial scale-up of related intermediates). Link
Sources
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- 2. Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate proper disposal procedures
Topic: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Proper Disposal Procedures Role: Senior Application Scientist / Chemical Safety Officer
Executive Safety Directive
Stop and Read: Before handling Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5), you must recognize that this is not a standard organic waste.[1] It is a poly-halogenated nitro-aromatic .[1]
While many researchers treat all organic solids as generic "bin waste," this compound presents specific downstream hazards:
-
Combustion Toxicity: Upon incineration, it releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1] Standard municipal incinerators cannot handle this; it requires a facility with caustic scrubbing capabilities.[1]
-
Thermal Instability: The nitro group (
) introduces a potential for energetic decomposition if the material is concentrated or heated under confinement (D003 potential).[1] -
Regulatory Classification: It must be segregated into the Halogenated Waste Stream .[1]
Chemical Profile & Hazard Assessment
To ensure safe disposal, we must first define the physicochemical properties that dictate our waste management strategy.[1]
| Property | Specification | Operational Implication |
| Molecular Formula | High halogen content requires specific incineration protocols.[1] | |
| Functional Groups | Nitro ( | DO NOT mix with strong bases (hydrolysis risk) or reducing agents.[1] |
| Physical State | Solid (typically off-white/yellow) | Dispose of as solid hazardous waste unless dissolved in solvent.[1] |
| RCRA Status | Non-listed (Characteristic Waste) | Likely D001 (if in flammable solvent) or D003 (Reactive - precautionary).[1] |
| Combustion Byproducts | CRITICAL: Releases corrosive acid gases on burning.[1] |
Pre-Disposal: Segregation & Stabilization Logic
The most common failure point in laboratory safety is improper segregation at the bench.[1] This protocol ensures the waste is compatible with the destruction facility.[1]
A. The Segregation Protocol
-
Halogenated Stream (Mandatory): Because of the Bromine and Fluorine atoms, this cannot go into "General Organic Waste" or "Non-Halogenated" carboys.[1] It must go into the Halogenated stream.[1]
-
No Oxidizers: Never place this compound in a container with strong oxidizers (e.g., nitric acid, peroxides).[1] The nitro group is already oxidized; adding more oxidizers increases explosion risk.[1]
-
pH Control: Ensure the waste mixture is neutral (pH 6-8). Basic conditions can hydrolyze the ester, generating heat and potentially forming shock-sensitive salts if the nitro-ring degrades.[1]
B. Decision Matrix: Waste Stream Selection
Visualizing the logic flow for the researcher at the bench.
Figure 1: Waste Stream Decision Matrix. This logic gate prevents the contamination of non-halogenated fuel blending streams with fluorinated compounds.[1]
Step-by-Step Disposal Procedure
Scenario A: Disposing of Pure Solid (Excess Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Primary Containment: Place the solid in a clear plastic bag, seal it, and place it inside the jar.
-
Labeling:
-
Storage: Store in the Satellite Accumulation Area (SAA) away from heat sources until pickup.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE (e.g., if dissolved in DCM or Ethyl Acetate).[1]
-
Pouring: Funnel the liquid into the Halogenated Waste carboy.
-
Critical: Do not fill >90% to allow for vapor expansion.[1]
-
-
Rinsing: Triple rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the same Halogenated carboy.
-
Log Entry: Immediately log the addition on the waste tag, specifically noting "Fluorinated/Brominated Organic" to alert downstream technicians.[1]
The "Why": Downstream Destruction Mechanism
As scientists, we must understand the fate of our waste to ensure we aren't creating an environmental hazard.[1] We do not simply "throw it away"; we prepare it for High-Temperature Incineration with Acid Gas Scrubbing .
If this compound were sent to a standard fuel-blending facility (cement kiln) without scrubbers:
-
The Fluorine would convert to HF (Hydrofluoric Acid) gas.[1]
-
The Bromine would convert to HBr .[1]
-
These gases would corrode the facility's stack and be released into the atmosphere.[1]
The Correct Destruction Pathway:
Figure 2: The Lifecycle of Halogenated Nitro-Aromatic Waste. This illustrates why segregation at the lab bench is vital—it ensures the waste is routed to a facility equipped with the green "Scrubber" node.[1]
Emergency Contingencies
Spill Cleanup (Solid):
-
PPE: Double nitrile gloves, safety goggles, and N95 dust mask (to prevent inhalation of nitro-aromatic dust).[1]
-
Action: Do not dry sweep (static risk). Wet the spill slightly with an inert solvent (like heptane) or water to suppress dust, then wipe up with absorbent pads.
-
Disposal: Place pads in the Solid Hazardous Waste bin.
Spill Cleanup (Liquid/Solution):
-
Absorb: Use vermiculite or a commercial "Organic" spill kit.[1]
-
Neutralize: If the specific solution was acidic/basic, neutralize cautiously.[1]
-
Collect: Scoop into a temporary hazardous waste bag. Do not use metal dustpans (spark risk with nitro compounds).[1]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] (Specifically 40 CFR 261.31 for F-listed solvents and 261.24 for characteristic wastes).[1]
-
Source: [Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8: Management of Waste.
-
Source: [Link]
-
-
Sigma-Aldrich. Safety Data Sheet (SDS) Generic for Nitro-Halogenated Benzenes.[1] (Consulted for general reactivity data of nitro-halo-aromatics).
Sources
Definitive Guide to Personal Protective Equipment for Handling Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can use it safely and effectively. This guide offers a comprehensive, technically grounded protocol for handling Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS No. 1012879-10-5). The recommendations herein are synthesized from available safety data and established best practices for managing structurally related chemical classes, including aromatic nitro compounds and brominated organic esters.[1][2] This is not a generic checklist but a procedural framework designed to build a culture of safety and precision in your laboratory.
Hazard Analysis: Understanding the Compound
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a substituted phenylacetate derivative.[3] Its structure, featuring a brominated and nitrated aromatic ring, dictates its hazard profile. The Globally Harmonized System (GHS) classifications for this compound serve as the foundation for our safety protocols.[4]
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1012879-10-5 | [4] |
| Linear Formula | C₁₀H₉BrFNO₄ | [4] |
| Physical Form | White to Yellow Solid | [4] |
| Signal Word | Warning | [4] |
| GHS Pictogram | Exclamation Mark | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[4][5] |
The causality is clear: the H-statements directly inform the required level of personal protective equipment (PPE). The risk of skin (H315), eye (H319), and respiratory (H335) irritation necessitates a multi-layered defense to prevent any contact.[4][5] While this compound has a "Warning" signal word, related compounds like Ethyl bromoacetate are classified as "Danger" and are fatal upon contact, underscoring the need for stringent adherence to these protocols.[6][7]
Multi-Layered PPE Protocol: A System for Safety
A robust PPE strategy is not about a single piece of equipment but an integrated system that protects you from initial preparation to final disposal.
Given the explicit warning for "serious eye irritation" (H319), comprehensive eye and face protection is non-negotiable.[4][5]
-
Primary Protection: Tightly fitting chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory.[8] The seal is critical to protect against not only splashes but also potential dust or aerosols generated during handling.
-
Secondary Protection: For procedures involving larger quantities (typically >25g), heating, or any risk of splashing, a full-face shield must be worn over the safety goggles.[1][9] This provides a secondary barrier protecting the entire face.
The designation "Causes skin irritation" (H315) requires the use of chemical-resistant gloves and appropriate body coverings.[4][5]
-
Hand Protection: Chemical-impermeable gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[1] Always inspect gloves for tears or punctures before use. For prolonged handling or submersion tasks, consult the glove manufacturer's compatibility charts to select a material with a longer breakthrough time.[10] After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[7]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For operations with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[11] Do not wear shorts or open-toed shoes in the laboratory; full-length pants and closed-toe shoes that cover the entire foot are required.[10]
The H335 statement, "May cause respiratory irritation," dictates that this compound must be handled in a controlled environment to minimize inhalation exposure.[4]
-
Engineering Controls: The primary method of respiratory protection is an engineering control. All weighing and handling of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate must be performed inside a properly functioning and certified chemical fume hood.[1] This captures dust and vapors at the source, preventing them from entering the operator's breathing zone.
-
Personal Respiratory Protection: If engineering controls are not feasible or during a spill cleanup where aerosolization is possible, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used.[1] The use of respirators is subject to institutional guidelines, which typically include fit-testing and medical clearance.[8][10]
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to waste disposal.
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.[12] Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1]
-
PPE Inspection: Before handling the chemical, meticulously inspect all PPE for damage or contamination.
-
Handling the Chemical:
-
Carefully open the container, avoiding the creation of dust.[5]
-
Use spatulas and other tools appropriate for handling solids.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling: Tightly reseal the container.[7] Decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[5]
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Safe Handling Workflow for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.
-
Spill Response: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite.[13] Place the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[13]
-
Waste Disposal: All waste containing Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[12] Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
By integrating this expert-level understanding of the hazards with a systematic and verifiable safety protocol, you can ensure the integrity of your research and the well-being of your laboratory personnel.
References
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]
-
Personal Protection Equipment . The University of Vermont, Environmental Health and Safety. [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]
-
Chamberland SOP Working with Bromine . University of Southern California. [Link]
-
Ethyl 2-bromo-2-(2-nitrophenyl)acetate . PubChem, National Center for Biotechnology Information. [Link]
-
Bromine Standard Operating Procedure . Washington State University, Environmental Health & Safety. [Link]
-
HAZARD SUMMARY: ETHYL BROMOACETATE . New Jersey Department of Health. [Link]
-
Bromine Safety & Standard Operating Procedures . Kansas State University, Environmental Health & Safety. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority (Ireland). [Link]
-
Ethyl bromodifluoroacetate . Wikipedia. [Link]
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- 2. dollycorporation.com [dollycorporation.com]
- 3. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]
- 4. ETHYL 2-(2-BROMO-4-FLUORO-5-NITROPHENYL)ACETATE | 1012879-10-5 [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protection Equipment | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 9. hsa.ie [hsa.ie]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
